Mevalonate 5-phosphate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
73566-35-5 |
|---|---|
Fórmula molecular |
C6H13O7P |
Peso molecular |
228.14 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |
Clave InChI |
OKZYCXHTTZZYSK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |
SMILES canónico |
CC(CCOP(=O)(O)O)(CC(=O)O)O |
Descripción física |
Solid |
Sinónimos |
5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |
Origen del producto |
United States |
Foundational & Exploratory
The Mevalonate 5-Phosphate Synthesis Pathway in Eukaryotes: A Technical Guide for Researchers
An in-depth exploration of the core enzymatic steps, regulatory mechanisms, and experimental methodologies essential for the study of isoprenoid biosynthesis.
The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes, responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon isoprenoid units are the building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols. Given its central role in cellular physiology and its implications in various diseases, a thorough understanding of the mevalonate pathway is critical for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the core synthesis pathway to mevalonate 5-phosphate, quantitative enzymatic data, comprehensive experimental protocols, and visual diagrams to facilitate further research and therapeutic development.
The Core this compound Synthesis Pathway
The synthesis of this compound from acetyl-CoA is a cytosolic process involving a series of four key enzymatic reactions.
Acetyl-CoA to Acetoacetyl-CoA
The pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is catalyzed by acetyl-CoA acetyltransferase (ACAT), also known as thiolase.
Acetoacetyl-CoA to HMG-CoA
Next, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase (HMGCS). Eukaryotes possess both cytosolic and mitochondrial isoforms of HMG-CoA synthase, with the cytosolic form being directly involved in the mevalonate pathway.
HMG-CoA to Mevalonate
The conversion of HMG-CoA to mevalonate is the rate-limiting step of the entire mevalonate pathway. This irreversible reaction is catalyzed by HMG-CoA reductase (HMGCR) and involves the reduction of HMG-CoA using two molecules of NADPH. HMG-CoA reductase is a primary target for therapeutic intervention, most notably by statin drugs.
Mevalonate to this compound
Finally, mevalonate is phosphorylated at the 5-hydroxyl position to yield this compound. This reaction is catalyzed by mevalonate kinase (MVK) and requires one molecule of ATP.
Regulation of the Mevalonate Pathway
The mevalonate pathway is tightly regulated at multiple levels to maintain cellular homeostasis of its downstream products.
Transcriptional Regulation by SREBP
The primary regulatory control occurs at the transcriptional level, mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process, allowing its N-terminal domain to translocate to the nucleus. In the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding mevalonate pathway enzymes, including HMG-CoA synthase and HMG-CoA reductase, thereby upregulating their expression.
Feedback Inhibition
Downstream products of the mevalonate pathway exert feedback inhibition on key enzymes. Cholesterol and other sterols prevent the activation of SREBP, thus reducing the transcription of pathway genes. Additionally, non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can directly inhibit the activity of HMG-CoA reductase and promote its degradation. Mevalonate kinase is also subject to feedback inhibition by FPP and GGPP.
The Pivotal Role of Mevalonate 5-Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mevalonate 5-phosphate (MVA-5P) is a critical intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of a diverse array of vital biomolecules. This technical guide provides an in-depth exploration of the function of MVA-5P, detailing its enzymatic conversion, its position within the broader metabolic network, and its significance in health and disease. The guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to support advanced research and drug development endeavors.
Introduction: The Mevalonate Pathway
The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isoprenoids and sterols.[1] This pathway commences with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for a vast number of biomolecules.[2] These include cholesterol, steroid hormones, coenzyme Q10, dolichols, and prenylated proteins.[2][3] Given its central role in cellular physiology, the mevalonate pathway is tightly regulated and its dysregulation is implicated in various pathologies, including cardiovascular disease and cancer.[4][5]
This compound occupies a key position in the lower mevalonate pathway, acting as the substrate for the enzyme phosphomevalonate kinase (PMVK). Its formation and subsequent phosphorylation are crucial steps that commit mevalonate to the downstream synthesis of isoprenoids.
The Synthesis and Conversion of this compound
This compound is synthesized from mevalonate in a reaction catalyzed by mevalonate kinase (MVK). This phosphorylation step is the second ATP-dependent reaction in the pathway following the reduction of HMG-CoA to mevalonate.[1]
Reaction: Mevalonate + ATP → this compound + ADP
Subsequently, this compound is phosphorylated by phosphomevalonate kinase (PMVK) to yield mevalonate 5-diphosphate, consuming another molecule of ATP.[6]
Reaction: this compound + ATP → Mevalonate 5-diphosphate + ADP
This sequential phosphorylation is essential for the final decarboxylation step that produces IPP.
Quantitative Data
Enzyme Kinetics
The enzymatic reactions involving this compound are tightly regulated. The following tables summarize key kinetic parameters for the enzymes that produce and consume this critical intermediate.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Mevalonate Kinase (MVK) | Mevalonate | Catharanthus roseus | 65 | Not Reported | [7] |
| ATP | Catharanthus roseus | 210 | Not Reported | [7] | |
| Phosphomevalonate Kinase (PMVK) | This compound | Saccharomyces cerevisiae | 885 (at 30°C) | 4.51 (at 30°C) | [1] |
| This compound | Saccharomyces cerevisiae | 880 (at 37°C) | 5.33 (at 37°C) | [1] | |
| ATP | Saccharomyces cerevisiae | 98.3 (at 30°C) | Not Reported | [1] | |
| ATP | Saccharomyces cerevisiae | 74.3 (at 37°C) | Not Reported | [1] | |
| This compound | Streptococcus pneumoniae | 4.2 | 0.204 (3.4 s-1) | [8] | |
| ATP | Streptococcus pneumoniae | 74 | Not Reported | [8] | |
| Mevalonate Diphosphate Decarboxylase (MVD) | Mevalonate 5-diphosphate | Human | 28.9 | 6.1 | [9] |
| ATP | Human | 690 | Not Reported | [9] |
Note: Vmax values are presented as reported in the literature and may have different units.
Metabolite Concentrations
The intracellular concentrations of mevalonate pathway intermediates are tightly controlled. While specific concentrations can vary significantly depending on cell type and metabolic state, studies in cancer cells have shown upregulation of mevalonate pathway enzymes, suggesting potentially higher levels of intermediates like MVA-5P in these cells.[10] For instance, in p53-deficient colon cancer cells, there is increased expression of mevalonate pathway enzymes.[10]
Experimental Protocols
Spectrophotometric Assay for Phosphomevalonate Kinase (PMVK) Activity
This protocol describes a continuous enzyme-coupled spectrophotometric assay for determining PMVK activity. The production of ADP by PMVK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.[7]
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
KCl
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (substrate)
-
Enzyme preparation (containing PMVK)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, PEP, and NADH in a cuvette.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the reaction mixture.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding a known amount of the enzyme preparation containing PMVK.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Quantification of this compound by UPLC-MS/MS
This method allows for the precise and sensitive quantification of this compound, which can be used to determine the activity of mevalonate kinase (MVK).[3]
Materials:
-
Internal standard (e.g., isotopically labeled MVA-5P)
-
Acetonitrile
-
Butanol-HCl for derivatization
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the sample (e.g., from an MVK assay), add a known amount of the internal standard.
-
Perform a protein precipitation step, for example, by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Derivatization:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in butanol-HCl and incubate to derivatize the MVA-5P. This step improves chromatographic separation and detection sensitivity.[3]
-
Dry the derivatized sample.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the analyte using a suitable UPLC column and gradient.
-
Detect and quantify the derivatized MVA-5P and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of MVA-5P.
-
Determine the concentration of MVA-5P in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizing the Mevalonate Pathway and its Regulation
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mevalonate pathway, a typical experimental workflow, and a key signaling pathway that regulates it.
The Core Mevalonate Pathway
Caption: The core mevalonate pathway highlighting this compound.
Experimental Workflow for PMVK Activity Assay
Caption: Workflow for the spectrophotometric PMVK activity assay.
SREBP-2 Regulation of the Mevalonate Pathway
Caption: SREBP-2 mediated transcriptional regulation of the mevalonate pathway.
Conclusion
This compound is a linchpin in cellular metabolism, its synthesis and subsequent conversion representing a critical control point in the production of a vast array of essential biomolecules. Understanding the intricate details of its function, the kinetics of the enzymes that act upon it, and the complex regulatory networks that govern its flux is paramount for advancing our knowledge of cellular physiology. Furthermore, as the mevalonate pathway is increasingly recognized as a therapeutic target in various diseases, a deep, technical understanding of intermediates like this compound will be indispensable for the development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, compiling essential data and methodologies to facilitate further investigation into this vital metabolic pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate promotes the growth of tumors derived from human cancer cells in vivo and stimulates proliferation in vitro with enhanced cyclin-dependent kinase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 6. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
The Mevalonate Pathway: A Cornerstone of Isoprenoid Biosynthesis
This technical guide provides a comprehensive overview of the discovery and history of the mevalonate pathway, a fundamental metabolic route for the biosynthesis of isoprenoids and sterols. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments that elucidated the pathway, presents key quantitative data, and outlines the methodologies that were instrumental in these discoveries.
Historical Perspective: Unraveling a Central Metabolic Pathway
The journey to understanding the mevalonate pathway was a landmark achievement in biochemistry, culminating in the 1964 Nobel Prize in Physiology or Medicine for Konrad Bloch and Feodor Lynen for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[1][2] The pathway, first elucidated in yeast and animal tissues in the 1950s, was initially believed to be the universal route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of all isoprenoids.[3]
Early research in the 1930s and 1940s, utilizing the then-novel technique of isotopic labeling, laid the groundwork for understanding cholesterol's origins. Experiments by David Rittenberg and Konrad Bloch, using deuterium-labeled acetate fed to rats and mice, demonstrated that the simple two-carbon molecule, acetate, was a key precursor in cholesterol biosynthesis.[3] This foundational work paved the way for the meticulous dissection of the entire pathway.
A pivotal breakthrough was the discovery of mevalonic acid (MVA) as a key intermediate. This discovery was a piece of scientific serendipity, arising from research on microbial growth factors. The identification of MVA as a potent growth factor for certain lactobacilli provided a crucial link in the biosynthetic chain from acetyl-CoA to the isoprenoid precursors.[4] Subsequent work by numerous researchers led to the identification and characterization of the enzymatic steps that convert acetyl-CoA to mevalonate and then to IPP and DMAPP.
In the 1990s, an alternative, non-mevalonate pathway, known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, was discovered in bacteria and plants, challenging the universality of the mevalonate pathway.[5] Further research has also revealed variations of the mevalonate pathway itself, particularly in archaea, which utilize a modified route for isoprenoid precursor synthesis.[6]
The Classical Mevalonate Pathway: A Step-by-Step Enzymatic Cascade
The classical mevalonate pathway, primarily found in eukaryotes and some bacteria, is a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. The pathway can be conceptually divided into an upper and a lower stage.
Upper Mevalonate Pathway:
-
Acetyl-CoA Acetyltransferase (Thiolase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[7]
-
HMG-CoA Synthase: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8]
-
HMG-CoA Reductase: HMG-CoA is reduced to mevalonate in a two-step reaction that consumes two molecules of NADPH. This is the committed and rate-limiting step of the pathway and is the target of statin drugs.[6]
Lower Mevalonate Pathway:
-
Mevalonate Kinase: Mevalonate is phosphorylated to mevalonate-5-phosphate.
-
Phosphomevalonate Kinase: Mevalonate-5-phosphate is further phosphorylated to mevalonate-5-pyrophosphate.
-
Mevalonate-5-Pyrophosphate Decarboxylase: Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl Pyrophosphate Isomerase: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP).
These two five-carbon units, IPP and DMAPP, are the universal precursors for the vast array of isoprenoid compounds.
Quantitative Data of the Classical Mevalonate Pathway Enzymes
The following table summarizes key kinetic parameters for the enzymes of the classical mevalonate pathway. These values can vary depending on the organism and experimental conditions.
| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Source |
| Acetyl-CoA Acetyltransferase | Acetyl-CoA | ~200-800 | - | Various |
| HMG-CoA Synthase | Acetoacetyl-CoA | ~3-10 | - | Avian Liver |
| Acetyl-CoA | ~20-100 | |||
| HMG-CoA Reductase | HMG-CoA | ~1-4 | - | Rat Liver |
| Mevalonate Kinase | Mevalonate | 3.6 ± 0.5 | - | Superovulated Rat Ovary[9][10] |
| MgATP²⁻ | 120 ± 7.7 | Superovulated Rat Ovary[9][10] | ||
| Phosphomevalonate Kinase | Mevalonate-5-phosphate | 4.2 | 3.4 (s⁻¹) | Streptococcus pneumoniae[11] |
| ATP | 74 | Streptococcus pneumoniae[11] | ||
| Mevalonate-5-Pyrophosphate Decarboxylase | Mevalonate-5-pyrophosphate | 39.3 ± 4.0 | 9.5 ± 0.3 | Enterococcus faecalis[12] |
| MgATP | 188 ± 13 | Enterococcus faecalis[12] | ||
| Isopentenyl Pyrophosphate Isomerase | Isopentenyl pyrophosphate | 10 ± 0.1 | - | Escherichia coli[13] |
| Farnesyl Pyrophosphate Synthase | Geranyl pyrophosphate | ~0.5-2 | - | Various |
| Isopentenyl pyrophosphate | ~0.5-5 | |||
| Squalene Synthase | Farnesyl pyrophosphate | ~1-5 | - | Yeast, Mammalian |
Key Experimental Protocols: The Methodologies of Discovery
The elucidation of the mevalonate pathway relied on a combination of innovative experimental techniques for the time. Below are detailed methodologies for some of the key experiments.
Radioisotope Tracing for Pathway Elucidation
This protocol is a generalized representation of the radioisotope labeling experiments performed by researchers like Konrad Bloch to trace the incorporation of precursors into cholesterol.
Objective: To determine if a radiolabeled precursor is incorporated into cholesterol, thereby identifying it as an intermediate in the biosynthetic pathway.
Materials:
-
Experimental animal (e.g., rat) or tissue slice preparation (e.g., liver slices).
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate, [³H]-mevalonate).
-
Physiological saline solution for injection or incubation buffer for tissue slices.
-
Saponification solution (e.g., alcoholic potassium hydroxide).
-
Organic solvents for extraction (e.g., petroleum ether, diethyl ether).
-
Digitonin solution for precipitation of cholesterol.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Administration of Radiolabeled Precursor:
-
In vivo: Inject the experimental animal with a known amount of the radiolabeled precursor dissolved in physiological saline.
-
In vitro: Incubate tissue slices in a buffer containing the radiolabeled precursor for a defined period.
-
-
Tissue Harvesting and Lipid Extraction:
-
After a set time, euthanize the animal and harvest the target tissue (e.g., liver).
-
Homogenize the tissue and perform a total lipid extraction using a suitable organic solvent system (e.g., chloroform:methanol).
-
-
Saponification:
-
Treat the lipid extract with a strong base (e.g., alcoholic KOH) and heat to hydrolyze ester linkages, liberating free cholesterol from its esters.
-
-
Cholesterol Isolation:
-
Extract the non-saponifiable lipids, which include cholesterol, into an organic solvent like petroleum ether.
-
Precipitate the cholesterol from the extract by adding a solution of digitonin, which forms an insoluble complex with 3-β-hydroxysteroids like cholesterol.
-
-
Purification and Quantification:
-
Wash the cholesterol-digitonide precipitate to remove any contaminating radioactive compounds.
-
Regenerate free cholesterol from the digitonide complex.
-
Measure the total amount of cholesterol isolated (e.g., by a colorimetric assay).
-
-
Radioactivity Measurement:
-
Dissolve a known amount of the purified cholesterol in a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the cholesterol (CPM per unit mass of cholesterol). A significant specific activity indicates that the radiolabeled precursor was incorporated into the cholesterol molecule.
-
Paper Chromatography for Separation of Pathway Intermediates
This protocol describes a general method for separating phosphorylated intermediates of the mevalonate pathway, as would have been used in the mid-20th century.
Objective: To separate and identify phosphorylated intermediates of the mevalonate pathway from a reaction mixture.
Materials:
-
Chromatography paper (e.g., Whatman No. 1).
-
Reaction mixture containing potential phosphorylated intermediates.
-
Standard compounds (e.g., mevalonate-5-phosphate, mevalonate-5-pyrophosphate).
-
Chromatography tank.
-
Solvent system (e.g., isobutyric acid:ammonia:water).
-
Method for visualization (e.g., phosphate-specific spray reagent, autoradiography if using radiolabeled compounds).
Methodology:
-
Sample Application:
-
Spot a small volume of the reaction mixture onto a starting line drawn in pencil on the chromatography paper.
-
Spot solutions of the standard compounds alongside the sample.
-
-
Chromatogram Development:
-
Place the paper in a chromatography tank containing the solvent system, ensuring the starting line is above the solvent level.
-
Allow the solvent to ascend the paper by capillary action for several hours or overnight.
-
-
Drying and Visualization:
-
Remove the paper from the tank and allow it to air dry completely in a fume hood.
-
Visualize the separated spots:
-
Chemical Staining: Spray the paper with a reagent that reacts with phosphate groups (e.g., Hanes-Isherwood spray) to produce colored spots.
-
Autoradiography: If radiolabeled compounds were used, expose the paper to X-ray film to detect the radioactive spots.
-
-
-
Identification:
-
Calculate the R_f_ value (retardation factor) for each spot (distance traveled by the spot / distance traveled by the solvent front).
-
Compare the R_f_ values of the unknown spots with those of the standard compounds to identify the intermediates.
-
Enzyme Assay for Mevalonate Kinase
This protocol is a representative spectrophotometric assay for measuring the activity of mevalonate kinase.
Objective: To determine the enzymatic activity of mevalonate kinase by measuring the rate of ADP production.
Materials:
-
Purified or partially purified mevalonate kinase.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Substrates: Mevalonate and ATP.
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase.
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Spectrophotometer.
Methodology:
-
Reaction Principle: The production of ADP by mevalonate kinase is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Mevalonate + ATP --(Mevalonate Kinase)--> Mevalonate-5-phosphate + ADP
-
ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
-
Initiation of Reaction:
-
Add the mevalonate kinase enzyme preparation to the cuvette.
-
Initiate the reaction by adding the substrates, mevalonate and ATP.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH.
-
The rate of NADH oxidation is directly proportional to the activity of mevalonate kinase.
-
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mevalonate pathways and a typical experimental workflow for their elucidation.
Figure 1: The Classical Mevalonate Pathway.
Figure 2: A Modified Mevalonate Pathway in Archaea.
Figure 3: A Typical Experimental Workflow for Metabolic Pathway Elucidation in the Mid-20th Century.
References
- 1. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Origins and early evolution of the mevalonate pathway of isoprenoid biosynthesis in the three domains of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Regulating a Crucial Metabolite: A Technical Guide to Mevalonate 5-Phosphate Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate cellular mechanisms governing the production of mevalonate 5-phosphate, a critical intermediate in the mevalonate pathway. Understanding the regulation of this pathway is paramount for research in cholesterol metabolism, cancer biology, and various metabolic disorders. This document provides a comprehensive overview of the regulatory networks, quantitative data on key enzymatic reactions, and detailed experimental protocols for studying this vital metabolic route.
Introduction to the Mevalonate Pathway and this compound
The mevalonate pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria. It is responsible for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and prenylated proteins.[1][2]
The production of this compound is a key step within this pathway, catalyzed by the enzyme mevalonate kinase (MVK). This reaction precedes the formation of mevalonate 5-pyrophosphate and the subsequent decarboxylation to IPP.[1][3] The tight regulation of the mevalonate pathway, and by extension, this compound synthesis, is crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.[4]
Regulatory Mechanisms of the Mevalonate Pathway
The regulation of the mevalonate pathway is a multi-layered process involving transcriptional control, post-translational modifications, and feedback inhibition. These mechanisms primarily target the rate-limiting enzyme, HMG-CoA reductase (HMGCR), but also exert control over other key enzymes like mevalonate kinase.[4][5]
Transcriptional Regulation by SREBP-2
The primary driver of transcriptional regulation of the mevalonate pathway is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[4][5][6] SREBP-2 is a transcription factor that, in response to low intracellular cholesterol levels, activates the expression of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and mevalonate kinase.[6][7]
The activation of SREBP-2 is a tightly controlled process:
-
Inactive State: In sterol-replete cells, SREBP-2 is held in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig).[7][8]
-
Activation upon Sterol Depletion: When cellular sterol levels fall, Insig dissociates from the SREBP-SCAP complex.[9] This allows the SREBP-SCAP complex to translocate to the Golgi apparatus.[7][10]
-
Proteolytic Cleavage: In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[7]
-
Nuclear Translocation and Gene Activation: The released N-terminal domain of SREBP-2 (nSREBP-2) translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, initiating their transcription.[7][9][10]
This signaling cascade ensures a robust response to cellular cholesterol demand by upregulating the entire biosynthetic pathway.
Caption: SREBP-2 activation pathway in response to low cellular cholesterol.
Post-Translational Modification of HMG-CoA Reductase
HMG-CoA reductase (HMGCR) activity is also regulated by post-translational modifications, primarily through phosphorylation by AMP-activated protein kinase (AMPK).[3][5] AMPK is a cellular energy sensor that is activated by high AMP:ATP ratios, indicative of low energy status.[3] Activated AMPK phosphorylates HMGCR, leading to its inhibition.[3][5] This mechanism serves to conserve energy by shutting down the ATP- and NADPH-consuming mevalonate pathway when cellular energy is scarce.
Furthermore, high levels of sterols can induce the ubiquitination and subsequent proteasomal degradation of HMGCR, providing another layer of feedback control.[8][9]
Caption: Post-translational regulation of HMG-CoA Reductase.
Feedback Inhibition of Mevalonate Kinase
Mevalonate kinase (MVK), the enzyme that produces this compound, is subject to feedback inhibition by downstream non-sterol isoprenoids, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][7][11][12] These molecules act as allosteric inhibitors, competing with ATP for binding to the enzyme.[11] This feedback loop helps to balance the flux of intermediates through the different branches of the mevalonate pathway, ensuring that the production of non-sterol isoprenoids is tightly coupled to cellular demand.[13]
In contrast, phosphomevalonate kinase (PMK), the subsequent enzyme in the pathway, does not appear to be subject to feedback inhibition by these isoprenoids.[3][14]
Caption: Feedback inhibition of Mevalonate Kinase by downstream isoprenoids.
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the enzymes directly involved in the production and immediate downstream processing of this compound.
Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)
| Organism | Substrate | Km (µM) | Vmax | Reference |
| Saccharomyces cerevisiae | Mevalonate | - | - | [12] |
| Saccharomyces cerevisiae | ATP | - | - | [12] |
| Human | Mevalonate | - | - | [11] |
| Human | ATP | - | - | [11] |
Note: Specific Km and Vmax values for MVK were not consistently available in the initial search results. Further targeted literature review would be required to populate this table comprehensively.
Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMK)
| Organism | Substrate | Km (µM) | Ki (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae | Mevalonate-5-phosphate | 885 (at 30°C), 880 (at 37°C) | - | - | 4.51 (at 30°C), 5.33 (at 37°C) | [14] |
| Saccharomyces cerevisiae | ATP | 98.3 (at 30°C), 74.3 (at 37°C) | - | - | - | [14] |
| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | 7.7 | 3.4 (forward) | - | [15][16][17] |
| Streptococcus pneumoniae | ATP | 74 | 137 | - | - | [15][16][17] |
| Streptococcus pneumoniae | Diphosphomevalonate | 12 | 14 | 3.9 (reverse) | - | [15][16][17] |
| Streptococcus pneumoniae | ADP | 350 | 410 | - | - | [15][16][17] |
| Human | (R)-5-phosphomevalonate | 25 | - | - | 46.4 | [18] |
| Human | ATP | 260 | - | - | 52 | [18] |
Table 3: Inhibition Constants (Ki) for Mevalonate Kinase (MVK) Inhibitors
| Organism | Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Human | FSPP (Farnesyl thiodiphosphate) | ~40-fold increase with T104A/I196A mutation | Competitive with ATP | [11] |
| Saccharomyces cerevisiae | DMAPP | - | Competitive | [12] |
| Saccharomyces cerevisiae | GPP | - | Competitive | [12] |
| Saccharomyces cerevisiae | FPP | - | Competitive | [12] |
Note: Specific Ki values were not consistently available in the initial search results. Further targeted literature review would be required to populate this table comprehensively.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of this compound production.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from methodologies described for the sensitive quantification of mevalonate pathway intermediates.[19][20][21]
Objective: To accurately measure the intracellular concentration of this compound.
Materials:
-
Cell culture or tissue samples
-
Methanol, chilled to -80°C
-
Internal standard (e.g., isotopically labeled this compound)
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
-
C18 column
-
Mobile phase A: 10 mM ammonium formate, pH 8
-
Mobile phase B: Acetonitrile
-
Butanol-HCl (for derivatization, optional but improves sensitivity)[20][21]
Procedure:
-
Sample Collection and Quenching:
-
For adherent cells, rapidly wash with ice-cold saline and then add chilled methanol to quench metabolic activity.
-
For suspension cells, pellet the cells by centrifugation at a low temperature and then resuspend in chilled methanol.
-
For tissue samples, flash-freeze in liquid nitrogen and then homogenize in chilled methanol.
-
-
Extraction:
-
Add the internal standard to the methanol-quenched samples.
-
Lyse the cells or tissue by sonication or bead beating.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization (Optional):
-
UPLC-MS/MS Analysis:
-
Inject the sample onto the UPLC system.
-
Separate the metabolites using a gradient elution with mobile phases A and B.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Caption: Experimental workflow for UPLC-MS/MS quantification of this compound.
Mevalonate Kinase (MVK) Activity Assay
This protocol is a generalized enzymatic assay based on the principles of measuring kinase activity.[14][20][21]
Objective: To determine the enzymatic activity of mevalonate kinase.
Materials:
-
Purified recombinant MVK or cell lysate containing MVK
-
Assay buffer (e.g., 200 mM Tris pH 7.2, 100 mM KCl, 10 mM MgCl2)[14]
-
Substrates: Mevalonic acid and ATP
-
Coupled enzyme system (for spectrophotometric assay):
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Microplate reader or spectrophotometer
-
For radiolabeled assay: [32P]-ATP and filtration apparatus
Procedure (Spectrophotometric Coupled Assay):
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, mevalonic acid, PEP, NADH, PK, and LDH.
-
-
Enzyme Addition:
-
Add the purified MVK or cell lysate to the reaction mixture.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm in real-time. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by MVK and PK, resulting in a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of ADP production, which is equivalent to the MVK activity.
-
Procedure (Radiolabeled Assay):
-
Reaction:
-
Incubate MVK with mevalonic acid and [γ-32P]-ATP.
-
-
Quenching:
-
Stop the reaction after a defined time by adding a quenching solution (e.g., strong acid).
-
-
Separation:
-
Separate the radiolabeled product (mevalonate 5-[32P]phosphate) from the unreacted [γ-32P]-ATP using anion-exchange chromatography or by spotting onto filter paper and washing.
-
-
Detection:
-
Quantify the amount of radioactivity incorporated into the product using a scintillation counter.
-
-
Calculation:
-
Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.
-
Caption: Workflows for Mevalonate Kinase activity assays.
Conclusion
The production of this compound is a tightly regulated process, embedded within the broader context of the mevalonate pathway. The intricate interplay of transcriptional control, post-translational modifications, and feedback inhibition ensures that the synthesis of this key intermediate is finely tuned to meet the cell's metabolic needs for both sterol and non-sterol isoprenoid biosynthesis. A thorough understanding of these regulatory mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this pathway for therapeutic benefit in a range of diseases, from cardiovascular disorders to cancer. The information and protocols provided in this guide serve as a comprehensive resource for advancing research in this critical area of cellular metabolism.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 5. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 8. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of a Feedback-Resistant Mevalonate Kinase from the Archaeon Methanosarcina mazei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Metabolites of Mevalonate 5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mevalonate (MVA) pathway is a critical metabolic cascade in eukaryotes and some prokaryotes, responsible for the synthesis of a vast array of essential isoprenoid compounds. This technical guide provides a comprehensive overview of the metabolic fate of mevalonate 5-phosphate, a key intermediate in this pathway. It details the enzymatic conversions leading to the production of fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and their subsequent elaboration into a diverse range of downstream metabolites. This document summarizes key quantitative data on metabolite concentrations and metabolic flux, presents detailed experimental protocols for their measurement, and provides visual representations of the core metabolic pathways to facilitate a deeper understanding of this vital biological process. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the study of isoprenoid metabolism and the development of therapeutic agents targeting this pathway.
Introduction
The mevalonate pathway commences with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase. Mevalonate is subsequently phosphorylated in two successive steps to yield this compound and then mevalonate 5-pyrophosphate. The decarboxylation of mevalonate 5-pyrophosphate marks a crucial juncture, producing the fundamental C5 isoprenoid unit, isopentenyl pyrophosphate (IPP). IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP), and together, these two molecules serve as the primary building blocks for all isoprenoids.[1]
The downstream products of the mevalonate pathway are functionally diverse and indispensable for cellular function. They include sterols, which are essential components of cellular membranes; dolichols, which are required for protein N-glycosylation; ubiquinone (coenzyme Q), a vital component of the electron transport chain; heme A, a prosthetic group in cytochrome c oxidase; and a variety of isoprenylated proteins involved in signal transduction and other cellular processes.[2][3] Given the central role of these metabolites, the mevalonate pathway is a key focus in various research areas, including cardiovascular disease, cancer, and neurodegenerative disorders.
The Core Mevalonate Pathway: From this compound to Isoprenoid Precursors
The conversion of this compound to the universal isoprenoid precursors, IPP and DMAPP, involves a series of enzymatic reactions.
-
Phosphomevalonate Kinase: this compound is first phosphorylated by phosphomevalonate kinase to form mevalonate 5-pyrophosphate.
-
Mevalonate Pyrophosphate Decarboxylase: This enzyme then catalyzes the ATP-dependent decarboxylation of mevalonate 5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl Pyrophosphate Isomerase: IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl pyrophosphate isomerase.[4]
The relative cellular concentrations of IPP and DMAPP are critical for the efficient synthesis of downstream isoprenoids.
Major Downstream Metabolic Fates
IPP and DMAPP are the foundational units for the synthesis of a vast and diverse array of isoprenoids through the action of various prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of IPP units with an allylic pyrophosphate acceptor, such as DMAPP, geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP).
Synthesis of Isoprenoid Pyrophosphates
-
Geranyl Pyrophosphate (GPP) Synthase: Catalyzes the condensation of one molecule of IPP with one molecule of DMAPP to form the C10 compound, geranyl pyrophosphate (GPP).
-
Farnesyl Pyrophosphate (FPP) Synthase: Adds another molecule of IPP to GPP to generate the C15 compound, farnesyl pyrophosphate (FPP).
-
Geranylgeranyl Pyrophosphate (GGPP) Synthase: Catalyzes the addition of an IPP molecule to FPP to produce the C20 compound, geranylgeranyl pyrophosphate (GGPP).[5]
These linear isoprenoid pyrophosphates serve as key branch points for the synthesis of various classes of downstream metabolites.
References
- 1. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mevalonate 5-phosphate in different biological kingdoms (archaea, bacteria)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for cellular function in all domains of life. Isoprenoids serve as precursors for a multitude of vital compounds, including sterols, hormones, quinones involved in electron transport, and the building blocks of cell membranes. At the heart of this pathway lies mevalonate 5-phosphate, a key intermediate whose formation and subsequent conversion display remarkable diversity between the biological kingdoms of Archaea and Bacteria. This technical guide provides a comprehensive overview of the mevalonate pathway with a specific focus on this compound in these two prokaryotic domains, offering a comparative analysis of the enzymatic machinery, quantitative data on enzyme kinetics, and detailed experimental protocols for their study. Understanding these differences is not only crucial for fundamental biological research but also holds significant potential for the development of novel antimicrobial agents and for advancements in metabolic engineering.
The Mevalonate Pathway: A Tale of Two Kingdoms
While the upper mevalonate pathway, which leads to the synthesis of (R)-mevalonate from acetyl-CoA, is largely conserved across eukaryotes, archaea, and some bacteria, the lower mevalonate pathway, which converts (R)-mevalonate to the universal isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), exhibits significant variations.[1][2]
In Bacteria, many species utilize the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[2] However, a number of important Gram-positive bacteria, such as those from the genera Staphylococcus, Streptococcus, and Enterococcus, rely on a mevalonate pathway that closely resembles the canonical eukaryotic pathway.[3] In this pathway, mevalonate is sequentially phosphorylated to this compound and then to mevalonate 5-diphosphate before decarboxylation to IPP. The essentiality of this pathway for the viability of these pathogenic bacteria makes its enzymes attractive targets for novel antibiotics.[3]
Archaea , on the other hand, exclusively utilize the mevalonate pathway, but they have evolved several distinct and fascinating modifications of the lower pathway.[4] These variations are thought to be adaptations to their often extreme living conditions. The so-called "archaeal mevalonate pathway" is widely conserved and is more energy-efficient than its eukaryotic counterpart.[5][6] Other variations include the Thermoplasma-type and haloarchaeal-type pathways, each with unique enzymatic steps. A key distinction in most archaeal MVA pathway variations is the conversion of this compound to isopentenyl phosphate (IP) as an intermediate, which is then phosphorylated to IPP.[7] This contrasts with the bacterial/eukaryotic pathway where this compound is further phosphorylated before decarboxylation.
Visualizing the Divergence: Mevalonate Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key differences in the lower mevalonate pathway in Bacteria (eukaryotic-like) and the common variations found in Archaea.
Caption: Bacterial (eukaryotic-like) mevalonate pathway.
References
- 1. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis of Isopentenyl Phosphate Kinase to Enhance Geranyl Phosphate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Mevalonate Pathway of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Archaeal mevalonate pathway in the uncultured bacterium Candidatus Promineifilum breve belonging to the phylum Chloroflexota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Physiological Relevance of Mevalonate 5-Phosphate: A Technical Guide for Researchers
Abstract
Mevalonate 5-phosphate (MVA-5-P) is a critical intermediate in the mevalonate pathway, an essential metabolic cascade for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are fundamental to numerous cellular processes, including membrane integrity, cell signaling, protein prenylation, and electron transport. Consequently, the cellular concentration of MVA-5-P is tightly regulated, and its dysregulation is implicated in a range of pathologies, from rare genetic disorders to common complex diseases like cancer. This technical guide provides an in-depth exploration of the physiological relevance of MVA-5-P levels, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate a comprehensive understanding of this pivotal metabolite.
Introduction: The Central Role of this compound
The mevalonate pathway is a highly conserved metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.[1][2] this compound is the direct product of the phosphorylation of mevalonate, a reaction catalyzed by the enzyme mevalonate kinase (MVK).[3][4] This phosphorylation is a key step that commits mevalonate to the downstream synthesis of over 30,000 different biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and prenyl groups for protein modification.[1]
The physiological importance of maintaining appropriate MVA-5-P levels is underscored by the severe consequences of its dysregulation. Deficiencies in mevalonate kinase activity lead to the genetic disorder mevalonate kinase deficiency (MKD), characterized by the accumulation of mevalonic acid and a spectrum of clinical manifestations, including recurrent fevers and developmental defects.[5][6][7] Furthermore, the upregulation of the mevalonate pathway, and by extension, the flux through MVA-5-P, has been increasingly recognized as a hallmark of various cancers, where it supports rapid cell proliferation and survival.[8][9]
This guide will delve into the quantitative aspects of MVA-5-P and its precursor, mevalonate, in different biological contexts. It will also provide detailed experimental methodologies for the quantification of MVA-5-P and the assessment of mevalonate kinase activity, crucial for researchers investigating this pathway. Finally, signaling pathways, experimental workflows, and logical relationships are illustrated using diagrams to provide a clear and concise visual representation of the complex processes involving MVA-5-P.
Quantitative Data on Mevalonate and this compound Levels
Direct quantification of intracellular this compound is technically challenging due to its low abundance and transient nature. Consequently, much of the available quantitative data focuses on its precursor, mevalonate. The following tables summarize the reported concentrations of mevalonate in various biological samples under different conditions. While this data provides an indirect measure of the flux through the initial steps of the mevalonate pathway, it is important to note that these levels can be influenced by factors other than mevalonate kinase activity alone.
Table 1: Mevalonate Levels in Human Plasma
| Condition | Analyte | Concentration Range | Reference(s) |
| Fasting (Healthy Adults) | Mevalonate | 20 - 75 pmol/mL | [5] |
| Statin (Atorvastatin) Treatment | Mevalonate | Median decrease of 38% from baseline | [3] |
| Statin Intolerance | Mevalonate | Smaller reduction in response to statins compared to tolerant individuals | [3] |
Table 2: Mevalonate Levels in Tissues
| Tissue | Organism | Analyte | Concentration | Reference(s) |
| Skeletal Muscle (untreated) | Human | Mevalonate | Median 0.12 nmol/g protein | [3] |
| Skeletal Muscle (Atorvastatin treated) | Human | Mevalonate | No significant change from untreated | [3] |
| Liver | Rat | Mevalonate | Positively correlated with HMG-CoA reductase levels | [5] |
| Brain (Fetal) | Human | Mevalonic Acid | ~1 µmol/kg (control) vs. 840 - 1810 µmol/kg (Mevalonic Aciduria) | [10] |
Table 3: Mevalonate Kinase Activity in Disease
| Disease | Enzyme Activity | Phenotype | Reference(s) |
| Mevalonic Aciduria (severe MKD) | <0.5% of normal | Severe neurological and developmental symptoms | [6][11] |
| Hyperimmunoglobulinemia D and periodic fever syndrome (HIDS; mild MKD) | 1-7% of normal | Recurrent inflammatory episodes | [6][11] |
Experimental Protocols
Accurate measurement of this compound levels and the activity of mevalonate kinase are essential for studying the mevalonate pathway. Below are detailed methodologies for key experiments.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a method for the precise and sensitive determination of mevalonate kinase activity by quantifying its product, this compound (MVAP).[11]
Objective: To quantify the concentration of this compound in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., isotope-labeled this compound)
-
Acetonitrile
-
Butanol-HCl
-
UPLC system with a suitable column (e.g., Acquity UPLC HSS T3)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Add a known amount of internal standard to the sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Derivatization:
-
To improve sensitivity, derivatize the this compound in the supernatant with butanol-HCl. This step enhances its chromatographic properties and ionization efficiency.
-
-
UPLC-MS/MS Analysis:
-
Inject the derivatized sample into the UPLC-MS/MS system.
-
Separate the analyte from other components using a gradient elution on the UPLC column.
-
Detect and quantify the derivatized this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Mevalonate Kinase Enzymatic Assay
This protocol describes a spectrophotometric assay to measure the activity of mevalonate kinase.[3]
Objective: To determine the enzymatic activity of mevalonate kinase in a sample.
Materials:
-
Sample containing mevalonate kinase (e.g., purified enzyme, cell lysate)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT)
-
ATP
-
(R,S)-mevalonate
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, mevalonate, PEP, and NADH.
-
-
Enzyme Addition and Measurement:
-
Add the sample containing mevalonate kinase to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Coupled Enzyme Reaction:
-
Mevalonate kinase phosphorylates mevalonate to this compound, consuming one molecule of ATP and producing one molecule of ADP.
-
Pyruvate kinase then uses PEP to phosphorylate ADP back to ATP, producing one molecule of pyruvate.
-
Lactate dehydrogenase reduces pyruvate to lactate, oxidizing one molecule of NADH to NAD+.
-
-
Calculation of Activity:
-
The rate of NADH oxidation is directly proportional to the rate of mevalonate kinase activity.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Visualization of Pathways and Workflows
Diagrams generated using the DOT language provide a clear visual representation of complex biological and experimental processes.
References
- 1. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyper-IgD syndrome/mevalonate kinase deficiency: what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mevalonate kinase deficiency - Wikipedia [en.wikipedia.org]
- 6. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mevalonate pathway in neurons: It's not just about cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Mevalonate 5-Phosphate Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of mevalonate 5-phosphate (MVAP) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other essential isoprenoids.[1][2] Accurate quantification of MVAP is vital for studying the activity of mevalonate kinase (MVK), an enzyme whose deficiency is linked to autoinflammatory diseases.[3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of MVAP, providing a robust method for researchers in metabolic studies and drug development.
Introduction
The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the production of a wide array of biomolecules, including sterols (like cholesterol), coenzyme Q10, and steroid hormones.[1][4] The pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for isoprenoids.[1] A critical step in this pathway is the phosphorylation of mevalonic acid to this compound, a reaction catalyzed by the enzyme mevalonate kinase (MVK).[3]
Mutations in the MVK gene can lead to mevalonate kinase deficiency (MKD), a rare autoinflammatory disorder. The severity of the disease phenotype correlates with the residual activity of the MVK enzyme.[3] Therefore, a sensitive and accurate method for quantifying MVAP is essential for determining MVK activity, which can aid in the molecular characterization of MVK mutations and in the screening of potential therapeutic compounds.[3] LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.[5]
Mevalonate Pathway
The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the conversion of Mevalonic Acid to this compound by Mevalonate Kinase.
Experimental Protocol: Quantification of this compound
This protocol is based on the methodology for determining mevalonate kinase activity by quantifying MVAP using UPLC-MS/MS.[3]
Sample Preparation (from cell lysates or enzyme assays)
-
Enzymatic Reaction Quenching: Stop the MVK enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Derivatization (Optional but Recommended): To improve sensitivity, derivatization of MVAP with butanol-HCl can be performed. This enhances its chromatographic retention and detection.[3]
LC-MS/MS Method
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | UPLC BEH C18 or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL |
| Gradient | A linear gradient appropriate for the separation of polar analytes. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on derivatization |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Helium or Nitrogen |
| Ion Transfer Tube Temp. | 300 °C[7] |
| Spray Voltage | 2 kV (Negative Mode)[7] |
Table 3: MRM Transitions for MVAP
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Specific m/z | Specific m/z | Optimized Value |
| Internal Standard (e.g., ¹³C-MVAP) | Specific m/z | Specific m/z | Optimized Value |
Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined empirically on the specific mass spectrometer being used.
Experimental Workflow
The following diagram outlines the complete workflow for the quantification of this compound.
Quantitative Data Summary
The following table presents a summary of typical quantitative performance metrics for the LC-MS/MS-based quantification of mevalonate pathway intermediates.
Table 4: Quantitative Performance Characteristics
| Parameter | Mevalonate (MVA) | This compound (MVAP) | Reference |
| Linearity Range | 2.5 - 250 ng/mL | 0.5 - 250 µmol/L | [3][7] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 5.0 fmol (with derivatization) | [3][7] |
| Intra-day Precision (%CV) | 0.5% - 4% | < 15% | [7][8] |
| Inter-day Precision (%CV) | < 15% | 8.3% | [3][8] |
| Accuracy | Within 15% | ± 2.7% | [3][8] |
| Recovery | 99.5% - 110.6% | > 89% | [3][8] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of this compound. This protocol can be effectively applied in both basic research and clinical settings to investigate the mevalonate pathway, assess mevalonate kinase activity, and evaluate the efficacy of potential therapeutic agents targeting this pathway. The use of an internal standard and adherence to proper validation procedures are critical for ensuring reliable quantitative results.[5]
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assay of Mevalonate Kinase Activity
Introduction
Mevalonate kinase (MVK) is a pivotal enzyme in the mevalonate pathway, catalyzing the ATP-dependent phosphorylation of mevalonate to mevalonate-5-phosphate.[1][2][3] This pathway is essential for the biosynthesis of a wide array of vital molecules, including cholesterol, isoprenoids, and steroid hormones.[3][4] Deficiencies in MVK activity are associated with human diseases such as mevalonic aciduria and hyperimmunoglobulinemia D syndrome (HIDS), making the accurate measurement of its enzymatic activity crucial for both basic research and clinical diagnostics.[1][2][5] These application notes provide detailed protocols for assessing MVK activity, primarily focusing on a continuous enzyme-coupled spectrophotometric assay, and briefly discussing alternative methods.
Signaling Pathway and Experimental Workflow
The enzymatic activity of mevalonate kinase is the second step in the mevalonate pathway, a critical metabolic route for the synthesis of isoprenoids and sterols. The overall workflow for a common MVK activity assay involves the coupling of its ATP consumption to the oxidation of NADH, which can be monitored spectrophotometrically.
Quantitative Data Summary
The following tables summarize key quantitative parameters for mevalonate kinase activity assays from various sources.
Table 1: Kinetic Parameters of Mevalonate Kinase
| Substrate | Organism/Source | Apparent Km (µM) | Reference |
| Mevalonate | Catharanthus roseus | 65 | [6] |
| ATP | Catharanthus roseus | 210 | [6] |
| MgATP2- | Pig Liver | 60 - 140 | [7] |
| R,S-mevalonate | Staphylococcus aureus | 41 | [8] |
| ATP | Staphylococcus aureus | 339 | [8] |
Table 2: Typical Reagent Concentrations for Coupled Enzyme Assay
| Reagent | Concentration | Reference |
| HEPES buffer (pH 7.5-7.7) | 80 - 100 mM | [8][9] |
| KCl | 5 - 100 mM | [8][9] |
| MgCl2 | 10 - 16 mM | [3][8] |
| ATP | 0.5 - 5.0 mM | [3][9] |
| Phosphoenolpyruvate (PEP) | 0.2 - 5.0 mM | [3][8] |
| NADH | 0.16 - 0.8 mM | [3][8] |
| Pyruvate Kinase (PK) | 4 - 10 U | [3][8] |
| Lactate Dehydrogenase (LDH) | 4 - 10 U | [3][8] |
| DL-Mevalonate | 0.8 mM | [8] |
Experimental Protocols
Protocol 1: Continuous Enzyme-Coupled Spectrophotometric Assay
This is a widely used method that continuously monitors MVK activity by coupling the production of ADP to the oxidation of NADH.[3][6][8][9]
Materials and Reagents:
-
HEPES buffer (1 M, pH 7.5)
-
KCl (1 M)
-
MgCl2 (1 M)
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (10 mM)
-
Pyruvate Kinase (PK) suspension (e.g., 600-1000 units/mL)
-
Lactate Dehydrogenase (LDH) suspension (e.g., 900-1400 units/mL)
-
DL-Mevalonate solution (100 mM)
-
Purified MVK enzyme or cell lysate containing MVK
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or cuvettes
Assay Procedure:
-
Prepare the Assay Cocktail: On ice, prepare a master mix containing all reagents except the substrate (mevalonate). For a 1 mL final reaction volume, the final concentrations should be as described in Table 2. For example:
-
100 µL of 1 M HEPES (pH 7.5)
-
100 µL of 1 M KCl
-
10 µL of 1 M MgCl2
-
50 µL of 100 mM ATP
-
2 µL of 100 mM PEP
-
16 µL of 10 mM NADH
-
4 units of LDH
-
4 units of PK
-
Add nuclease-free water to a final volume of 920 µL (before adding enzyme and substrate).
-
-
Enzyme Addition: Add an appropriate amount of purified MVK or cell lysate to the assay cocktail. The volume should be kept small to avoid significant dilution of the other components.
-
Initiate the Reaction: Transfer the reaction mixture to a microplate well or cuvette. Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C) in the spectrophotometer.[8]
-
Start the Measurement: Initiate the enzymatic reaction by adding the substrate, DL-mevalonate (e.g., 80 µL of a 10 mM solution for a final concentration of 0.8 mM).
-
Monitor NADH Depletion: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Calculate Enzyme Activity: The rate of NADH oxidation is directly proportional to the MVK activity. Calculate the rate of change in absorbance per minute (ΔA340/min). The specific activity can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).[8]
Specific Activity (µmol/min/mg) = (ΔA340/min * Total reaction volume) / (6.22 * mg of enzyme * path length)
Alternative and Complementary Protocols
UPLC-MS/MS for Mevalonate-5-Phosphate Quantification:
-
This highly sensitive and specific method directly measures the product of the MVK reaction, mevalonate-5-phosphate (MVAP).[1][2]
-
The enzymatic reaction is performed for a set period, then quenched (e.g., with acetonitrile).
-
The amount of MVAP produced is then quantified using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]
-
This method is particularly useful for accurately determining MVK activity in complex biological samples and for studying MVK mutations.[1][2]
Radiochemical Assay:
-
This classic method uses 14C-labeled mevalonate as a substrate.[10][11]
-
After the enzymatic reaction, the radiolabeled product (mevalonate-5-phosphate) is separated from the unreacted substrate, often using chromatography.
-
The amount of product is then quantified by scintillation counting.[10][11]
Troubleshooting and Considerations
-
Substrate Inhibition: High concentrations of mevalonate can cause substrate inhibition of MVK. It is important to determine the optimal substrate concentration for your specific experimental conditions.[8]
-
ATP Concentration: Free ATP4- can activate MVK, so the ratio of Mg2+ to ATP should be carefully controlled.[7]
-
Enzyme Stability: MVK can be thermolabile, and its activity may decrease at elevated temperatures. This is a particularly important consideration when studying mutations associated with HIDS.[5]
-
Controls: Always include negative controls without the enzyme or without the substrate to account for any background reactions.
-
Sample Preparation: When using cell lysates, ensure that sample preparation methods (e.g., sonication) are sufficient to release the enzyme without causing denaturation.[11] For clinical samples, peripheral blood mononuclear cells or cultured skin fibroblasts are often used.[11][12]
By following these detailed protocols and considering the key parameters, researchers can obtain reliable and reproducible measurements of mevalonate kinase activity for a variety of applications in basic science and drug development.
References
- 1. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved purification procedure, an alternative assay and activation of mevalonate kinase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Mevalonate kinase-deficient THP-1 cells show a disease-characteristic pro-inflammatory phenotype [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
Application Notes and Protocols for the In Vitro Synthesis and Purification of Mevalonate 5-Phosphate
Abstract
This document provides detailed application notes and experimental protocols for the in vitro synthesis and purification of mevalonate 5-phosphate (M5P), a key intermediate in the mevalonate pathway for isoprenoid biosynthesis. The primary method detailed is an efficient enzymatic synthesis approach utilizing mevalonate kinase, which offers high yield and stereospecificity. A comprehensive purification protocol using anion-exchange chromatography is also provided. These protocols are intended for researchers, scientists, and drug development professionals requiring a reliable source of high-purity M5P for various research applications.
Introduction
This compound (M5P) is a critical metabolite in the mevalonate pathway, the metabolic route for the production of isoprenoids and sterols in eukaryotes, archaea, and some bacteria.[1] The in vitro synthesis of M5P is essential for studying the kinetics and inhibition of downstream enzymes in the pathway, for use as an analytical standard, and for the development of novel therapeutics targeting isoprenoid biosynthesis. While chemical synthesis methods exist, they often involve multiple complex steps with protection and deprotection of functional groups.[2] Enzymatic synthesis, primarily through the action of mevalonate kinase (MVK; EC 2.7.1.36), presents a more direct and stereospecific route to (R)-mevalonate 5-phosphate, the biologically active enantiomer.[2]
This application note details a robust method for the enzymatic synthesis of M5P from mevalonate using a recombinant mevalonate kinase, followed by a purification protocol employing anion-exchange chromatography to achieve high purity.
Signaling and Experimental Workflow Diagrams
Mevalonate Pathway
The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the enzymatic conversion of mevalonate to this compound.
References
Unraveling Isoprenoid Biosynthesis: Stable Isotope Labeling Studies of Mevalonate 5-Phosphate
For Immediate Release
[City, State] – [Date] – In a significant step forward for metabolic research and drug development, detailed application notes and protocols for stable isotope labeling studies involving mevalonate 5-phosphate are now available. These resources provide researchers, scientists, and drug development professionals with the tools to meticulously trace the intricate mevalonate (MVA) pathway, a cornerstone of isoprenoid biosynthesis. Isoprenoids are a vast and diverse class of molecules essential for numerous cellular processes, and their dysregulation is implicated in a range of diseases, including cancer and cardiovascular disorders.
The newly released protocols leverage the power of stable isotopes, such as ¹³C, to label this compound and its precursors. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can gain unprecedented insights into the flux and regulation of the MVA pathway. This approach offers a non-radioactive, highly sensitive, and specific method for quantifying metabolic dynamics in various biological systems.
Core Applications in Research and Drug Development
Stable isotope labeling studies centered on this compound have a broad spectrum of applications:
-
Metabolic Flux Analysis: Quantifying the rate of synthesis and consumption of this compound and its downstream products, providing a dynamic view of pathway activity.
-
Drug Discovery and Development: Evaluating the on-target and off-target effects of drugs that modulate the MVA pathway, such as statins and bisphosphonates.[1]
-
Disease Mechanism Elucidation: Investigating how the MVA pathway is altered in diseases like cancer, where isoprenoid biosynthesis is often upregulated to support cell proliferation.
-
Biotechnology and Metabolic Engineering: Optimizing the production of valuable isoprenoid-based compounds in microbial and plant systems.
Featured Protocols and Methodologies
The comprehensive application notes include detailed, step-by-step protocols for conducting stable isotope labeling experiments. These protocols cover cell culture and labeling, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Experimental Protocols:
-
Protocol 1: Stable Isotope Labeling of Mammalian Cells with ¹³C-Glucose: A foundational protocol for tracing the flow of glucose-derived carbons into the mevalonate pathway.
-
Protocol 2: Metabolite Extraction from Adherent Mammalian Cells: A detailed procedure for quenching metabolism and efficiently extracting phosphorylated intermediates of the MVA pathway.
-
Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS: An analytical method for the sensitive and specific measurement of mevalonate, this compound, and other key pathway metabolites.
Quantitative Data Insights
A critical component of these application notes is the presentation of quantitative data from representative studies. The following tables summarize key findings from metabolic flux analyses in engineered E. coli strains designed for mevalonate production.
Table 1: Metabolic Fluxes in Central Carbon Metabolism of Engineered E. coli
| Metabolic Reaction | Control Strain Flux (mmol/gDCW/h) | Mevalonate-Producing Strain Flux (mmol/gDCW/h) |
| Glucose Uptake | 10.0 | 10.0 |
| Glycolysis (Pyruvate) | 16.2 | 14.9 |
| Pentose Phosphate Pathway | 3.8 | 3.8 |
| TCA Cycle (Citrate) | 6.5 | 3.2 |
| Acetate Formation | 3.5 | 1.1 |
| Mevalonate Production | 0 | 1.84 |
This table presents a simplified summary of metabolic flux data adapted from studies on engineered E. coli for mevalonate production. The data illustrates the redistribution of carbon flux towards the mevalonate pathway in the engineered strain.[2]
Table 2: Mevalonate Production and Yield in Engineered E. coli
| Parameter | Value |
| Mevalonate Production Rate | 1.84 mmol/gDCW/h |
| Mevalonate Yield from Glucose | 22% (C-mol/C-mol) |
This table highlights the efficiency of mevalonate production in a genetically engineered E. coli strain, demonstrating the utility of metabolic engineering guided by flux analysis.[2]
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the underlying biochemistry, a series of diagrams have been created using the Graphviz DOT language. These visualizations adhere to strict design specifications for clarity and contrast.
Caption: The Mevalonate (MVA) pathway, highlighting the central role of this compound.
Caption: Experimental workflow for stable isotope labeling studies of the mevalonate pathway.
Detailed Application Notes and Protocols
Application Note 1: Tracing the Mevalonate Pathway using Stable Isotope Labeled Glucose
Introduction: This application note describes the use of ¹³C-glucose as a tracer to investigate the metabolic flux through the mevalonate pathway in cultured mammalian cells. By monitoring the incorporation of ¹³C into this compound and other downstream isoprenoids, researchers can quantify the contribution of glucose to this essential biosynthetic pathway.
Principle: Cells are cultured in a medium where unlabeled glucose is replaced with uniformly labeled [U-¹³C₆]-glucose. As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into acetyl-CoA, the primary building block for the mevalonate pathway. The extent and pattern of ¹³C enrichment in mevalonate pathway intermediates are then measured by LC-MS/MS, providing a direct readout of pathway activity.
Protocol 1: Stable Isotope Labeling of Mammalian Cells with ¹³C-Glucose
Materials:
-
Adherent mammalian cell line (e.g., HEK293, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
DMEM without glucose and glutamine
-
[U-¹³C₆]-Glucose
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM). Add dialyzed FBS to a final concentration of 10% and penicillin-streptomycin.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for a time course determined by the specific experimental goals. For steady-state labeling of mevalonate pathway intermediates, an incubation time of 24-48 hours is often sufficient.
-
Metabolite Extraction: At the end of the incubation period, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Adherent Mammalian Cells
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C Methanol (80% v/v in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).
-
Cell Lysis and Collection: Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions (Example):
-
Column: A suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous to elute polar phosphorylated intermediates.
-
Flow Rate: 0.2-0.4 mL/min
MS/MS Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each mevalonate pathway intermediate and its corresponding ¹³C-labeled isotopologues need to be optimized. For example, for unlabeled this compound (C₆H₁₃O₇P), the precursor ion [M-H]⁻ would be m/z 227.0, and for fully ¹³C-labeled this compound, it would be m/z 233.0.
Data Analysis:
-
Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.
-
Isotopologue Distribution: Correct for the natural abundance of ¹³C to determine the fractional enrichment of the labeled isotope in each metabolite.
-
Metabolic Flux Calculation: Use the isotopologue distribution data in metabolic flux analysis software to calculate the relative or absolute fluxes through the mevalonate pathway.
These detailed notes and protocols are poised to accelerate research into the vital mevalonate pathway, paving the way for new discoveries and therapeutic interventions.
References
Application Note: Quantification of Mevalonate 5-Phosphate using a Novel UPLC-MS/MS Method
Application Notes and Protocols: Mevalonate 5-Phosphate Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonate 5-phosphate (MVA-5P) is a critical intermediate in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids, sterols (like cholesterol), and other vital biomolecules.[1][2][3][4][5] The accurate quantification of MVA-5P is crucial for studying the activity of mevalonate kinase, investigating metabolic flux, and understanding the effects of drugs that target this pathway, such as statins. This document provides detailed information on the commercial availability of MVA-5P standards, experimental protocols for their use in quantitative analysis, and relevant pathway information.
Commercial Availability of this compound Standards
High-purity this compound standards are essential for the development of accurate and reproducible analytical methods. Several chemical suppliers offer these standards in various forms, including the free acid and salt forms (e.g., lithium salt hydrate). When selecting a standard, it is critical to consider the purity, isomeric form ((R)- or racemic), and the supplier's quality control documentation.
| Supplier | Product Name | CAS Number | Purity | Form |
| Sigma-Aldrich (Merck) | (R)-Mevalonic acid 5-phosphate lithium salt | 73566-35-5 | ≥95% (TLC) | Powder/Crystals |
| Sigma-Aldrich (Merck) | (±)-Mevalonic acid 5-phosphate lithium salt hydrate | 1189-94-2 (racemic) | ≥95% (TLC) | Powder/Crystals |
| MedChemExpress | This compound | 73566-35-5 | >98% | Solid |
| Copenhagen Biotech Supply | Mevalonic acid-5-phosphate | Not Specified | High Purity | Unlabeled |
| DC Chemicals | This compound trilithium | Not Specified | High Purity | Solid |
Note: CAS numbers and product details should be verified on the supplier's website before ordering.
Signaling Pathway: The Mevalonate Pathway
The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the position of this compound as a key intermediate.
Experimental Protocols
The following protocols describe the use of this compound standards for quantification in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7]
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., high-purity water or a mild buffer) to a final volume of 1 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., 50% methanol in water).
-
The concentration range of the working standards should encompass the expected concentration of MVA-5P in the biological samples. A typical range might be from 0.5 µmol/L to 250 µmol/L.[6]
-
Protocol 2: Sample Preparation for MVA-5P Quantification
This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., cell lysates, tissue homogenates, serum).
-
Metabolite Extraction:
-
For cell cultures, wash the cells with cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).
-
For tissue samples, homogenize the tissue in a cold extraction solvent.
-
For serum or plasma, perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
For enhanced sensitivity in LC-MS/MS analysis, derivatization of MVA-5P can be performed. One method involves derivatization with butanol-HCl.[6]
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of butanol with 3 M HCl and incubate at 65°C for 15 minutes.
-
Dry the sample again and reconstitute in the LC mobile phase for injection.
-
Protocol 3: LC-MS/MS Analysis of this compound
The following are example parameters for an LC-MS/MS method. These will need to be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Chromatography | |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for MVA-5P (and its derivative if used) |
| Product Ion (Q3) | Specific fragment ions for MVA-5P |
| Collision Energy | Optimized for the specific transition |
Quantitative Data from a Validated LC-MS/MS Method[6]
| Parameter | Value |
| Linearity Range | 0.5 to 250 µmol/L (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5.0 fmol (with derivatization) |
| Precision | ≥ 89% |
| Accuracy | ± 2.7% |
| Imprecision of Activity Assay | 8.3% |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of this compound in biological samples using a commercially available standard.
Conclusion
The commercial availability of high-quality this compound standards is crucial for advancing research in areas where the mevalonate pathway is of interest, including cancer, cardiovascular disease, and inborn errors of metabolism. The protocols and information provided here offer a comprehensive guide for researchers to accurately quantify this key metabolite, enabling a deeper understanding of its role in health and disease. It is always recommended to perform in-house validation of any analytical method to ensure its suitability for the intended application.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mevalonate 5-Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonate 5-phosphate (MVAP) is a key intermediate in the mevalonate pathway, a critical metabolic route for the biosynthesis of isoprenoids and sterols. The analysis of MVAP is crucial for studying cholesterol metabolism, investigating diseases related to the mevalonate pathway such as mevalonate kinase deficiency, and for the development of drugs targeting this pathway, like statins. These application notes provide detailed protocols for the sample preparation of MVAP from various biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mevalonate Pathway Overview
The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of bioactive molecules. Mevalonate kinase catalyzes the phosphorylation of mevalonic acid to produce this compound. The pathway is tightly regulated, primarily at the level of HMG-CoA reductase.
Caption: The Mevalonate Pathway highlighting key enzymes and the position of this compound.
Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate quantification of MVAP due to its polar nature and low endogenous concentrations. The main goals of sample preparation are to efficiently extract MVAP from the biological matrix, remove interfering substances such as proteins and lipids, and concentrate the analyte for sensitive detection.
General Workflow for Sample Preparation
Application of Mevalonate 5-Phosphate in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonate 5-phosphate is a key intermediate in the mevalonate pathway, an essential metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1][2] These isoprenoids are vital for numerous cellular processes, including the post-translational modification of proteins (prenylation), which plays a critical role in signal transduction.[3][4] Dysregulation of the mevalonate pathway has been implicated in a range of diseases, including cancer, cardiovascular disease, and infectious diseases, making it an attractive target for therapeutic intervention.[5][6]
This document provides detailed application notes and protocols for the use of this compound in drug discovery screening, focusing on the enzymes that directly utilize it as a substrate: Mevalonate Kinase (MK) and Phosphomevalonate Kinase (PMVK).
Signaling Pathways
The mevalonate pathway is intricately linked to several key signaling cascades that are often dysregulated in cancer. Understanding these connections is crucial for designing effective drug discovery strategies.
Data Presentation
Table 1: Kinetic Parameters of Mevalonate Pathway Kinases
| Enzyme | Substrate | Km (µM) | Source Organism | Reference |
| Mevalonate Kinase (MK) | Mevalonate | 65 | Catharanthus roseus | [1] |
| ATP | 210 | Catharanthus roseus | [1] | |
| Phosphomevalonate Kinase (PMVK) | This compound | 400 | Catharanthus roseus | [1] |
| ATP | 410 | Catharanthus roseus | [1] |
Table 2: Inhibitors of Mevalonate Kinase (MK)
| Compound | IC50 (nM) | Inhibition Type | Reference |
| Allosteric FPPS Inhibitor 1 | 3.1 (Ki) | Not specified | [7] |
| Allosteric FPPS Inhibitor 2 | 22 (Ki) | Not specified | [7] |
| Allosteric FPPS Inhibitor 3 | 120 | Not specified | [7] |
| Allosteric FPPS Inhibitor 4 | 3300 | Not specified | [7] |
Note: Data for specific phosphomevalonate kinase inhibitors with IC50 values are limited in publicly available literature. One study reports the development of a small molecule inhibitor, PMVKi5, which was shown to inhibit carcinogenesis, but a specific IC50 value was not provided.[8]
Experimental Protocols
High-Throughput Screening (HTS) for Mevalonate Pathway Kinase Inhibitors
The following protocols describe coupled-enzyme assays suitable for high-throughput screening of inhibitors for mevalonate kinase and phosphomevalonate kinase. The principle of these assays is to couple the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[1][9]
Protocol 1: High-Throughput Screening for Mevalonate Kinase (MK) Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Enzymes: Recombinant human Mevalonate Kinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Substrates: Mevalonate, ATP, Phosphoenolpyruvate (PEP), NADH.
-
Compound Library: Test compounds dissolved in DMSO.
-
Plates: 384-well, clear, flat-bottom microplates.
-
Instrumentation: Microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
Prepare a master mix containing assay buffer, PK, LDH, PEP, and NADH.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add test compounds or DMSO (for controls) to the wells.
-
Add mevalonate to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340/min) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Protocol 2: High-Throughput Screening for Phosphomevalonate Kinase (PMVK) Inhibitors
1. Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Enzymes: Recombinant human Phosphomevalonate Kinase (PMVK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Substrates: this compound, ATP, Phosphoenolpyruvate (PEP), NADH.
-
Compound Library: Test compounds dissolved in DMSO.
-
Plates: 384-well, clear, flat-bottom microplates.
-
Instrumentation: Microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure:
-
Prepare a master mix containing assay buffer, PK, LDH, PEP, and NADH.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add test compounds or DMSO (for controls) to the wells.
-
Add this compound to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes at room temperature.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340/min) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Cell-Based Assay for Mevalonate Pathway Inhibition
This protocol describes a cell-based assay to assess the ability of test compounds to inhibit the mevalonate pathway, which can be rescued by the addition of exogenous this compound. This assay is particularly useful for confirming the on-target activity of hits identified in biochemical screens.
Protocol 3: Cell Viability Rescue Assay
1. Materials and Reagents:
-
Cell Line: A cancer cell line known to be sensitive to mevalonate pathway inhibition (e.g., U87 glioblastoma cells).[10]
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Hits from primary screens.
-
Rescue Agent: this compound.
-
Cell Viability Reagent: e.g., MTT, CellTiter-Glo®.
-
Plates: 96-well, clear or opaque (depending on viability reagent) cell culture plates.
2. Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compound in the presence or absence of a fixed concentration of this compound (e.g., 100 µM).
-
Include appropriate controls: cells with vehicle (DMSO), cells with this compound alone.
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percent cell viability for each condition relative to the vehicle control.
-
Plot cell viability versus compound concentration for both the treated and the rescued groups.
-
A rightward shift in the dose-response curve in the presence of this compound indicates that the compound's cytotoxic effect is at least partially due to inhibition of the mevalonate pathway upstream of this compound formation.
Logical Workflow for Drug Discovery
Conclusion
This compound is a critical node in the mevalonate pathway, and the enzymes that metabolize it, mevalonate kinase and phosphomevalonate kinase, represent promising targets for drug discovery. The protocols and data presented here provide a framework for initiating and advancing screening campaigns aimed at identifying novel inhibitors of this important metabolic pathway for the potential treatment of cancer and other diseases. The use of coupled-enzyme assays for high-throughput screening, followed by cell-based validation, offers a robust strategy for hit identification and characterization.
References
- 1. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 5. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphomevalonate Kinase Controls β-Catenin Signaling via the Metabolite 5-Diphosphomevalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in mevalonate 5-phosphate synthesis
Technical Support Center: Mevalonate 5-Phosphate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for synthesizing this compound?
A1: this compound is synthesized from (R)-mevalonate and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme mevalonate kinase (MVK). This is a key step in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids and cholesterol.[1][2] The enzyme specifically phosphorylates the 5-OH position of mevalonate.[2]
Q2: What are the most common causes of low yield in this compound synthesis?
A2: Low yields can typically be attributed to one or more of the following factors:
-
Suboptimal Enzyme Activity: Inactive or inhibited mevalonate kinase is a primary cause.
-
Poor Substrate Quality: Impure or incorrect stereoisomers of mevalonate can hinder the reaction.
-
Incorrect Reaction Conditions: Non-optimal pH, temperature, or cofactor concentrations can significantly reduce enzyme efficiency.
-
Product Degradation or Loss: The product may be unstable under the reaction or purification conditions, or it may be lost during downstream processing.
-
Inaccurate Quantification: The method used to measure the final product may not be sensitive or accurate enough, leading to a perceived low yield.
Q3: How can I accurately quantify the concentration of this compound?
A3: Accurate quantification is crucial for determining the true yield. Several methods are available:
-
UPLC-MS/MS: Ultra-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and precise method for quantifying this compound.[3][4][5]
-
³¹P NMR: Phosphorus nuclear magnetic resonance can be used for continuous and quantitative analysis of the formation of this compound.[6]
-
High-Voltage Electrophoresis: This method can separate mevalonate from its phosphorylated forms, allowing for quantification.[7]
-
Coupled Enzyme Assays: While useful for determining enzyme activity, these can be less accurate for final yield determination due to the potential for inhibition or side reactions from the coupling enzymes.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe very little or no this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Mevalonate Kinase | Verify enzyme activity using a standard assay with known good substrates. | 1. Purchase a new batch of enzyme from a reliable supplier. 2. If expressing your own enzyme, verify its expression and purity via SDS-PAGE and consider re-purification. 3. Ensure proper storage conditions for the enzyme (typically -20°C or -80°C in a suitable buffer). |
| Incorrect Substrate | Ensure you are using (R)-mevalonate or (R,S)-mevalonolactone. The enzyme is stereospecific for the R-enantiomer. | 1. Purchase high-purity (R)-mevalonate. 2. If using mevalonolactone, ensure conditions (e.g., alkaline pH) are suitable for its hydrolysis to the open-chain mevalonate form. |
| Missing or Incorrect Cofactors | Verify the presence and concentration of ATP and a divalent metal cation (typically Mg²⁺). | 1. Prepare fresh ATP solutions, as they can hydrolyze over time. 2. Ensure the molar concentration of Mg²⁺ is equal to or slightly higher than that of ATP to form the MgATP²⁻ complex, which is the true substrate.[7] |
| Inhibitors in the Reaction Mixture | Test for the presence of known inhibitors. | 1. Downstream products of the mevalonate pathway, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, can cause feedback inhibition of mevalonate kinase.[8] Ensure your system does not lead to their accumulation. 2. Purify your substrates to remove any potential contaminants. |
Issue 2: Yield is Lower Than Expected
If the reaction is producing some product but the yield is consistently low, the following table provides guidance on optimizing the reaction conditions.
| Parameter | Potential Problem | Optimization Strategy |
| pH | The reaction pH is outside the optimal range for the specific mevalonate kinase being used. | Perform a pH screen using a range of buffers (e.g., Tris-HCl, HEPES) to find the optimal pH. For example, pig liver mevalonate kinase has an optimal pH around 8.0.[7] |
| Temperature | The reaction temperature is too high or too low. | Conduct the reaction at a range of temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimum for your enzyme. Note that some mevalonate kinases can be thermolabile.[9] |
| ATP Concentration | Suboptimal ATP concentration can limit the reaction rate. Free ATP⁴⁻ can also act as an activator at certain concentrations. | Titrate the concentration of MgATP²⁻. Also, investigate the effect of varying the concentration of free ATP⁴⁻, which has been shown to activate the enzyme.[7] |
| Enzyme Concentration | Insufficient enzyme may lead to incomplete conversion of the substrate. | Increase the concentration of mevalonate kinase in the reaction mixture and monitor product formation over time. |
| Reaction Time | The reaction may not have reached completion. | Perform a time-course experiment to determine when the reaction plateaus. |
Experimental Protocols
Protocol 1: Mevalonate Kinase Activity Assay
This protocol is for determining the activity of mevalonate kinase.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM (R)-mevalonate
-
Mevalonate kinase (at the desired concentration)
-
-
The final volume should be 50 µL.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heating at 95°C for 5 minutes.
-
-
Analyze the Product:
Protocol 2: Purification of this compound
This is a general guideline for purifying the product. Specific conditions may need to be optimized.
-
Remove the Enzyme:
-
After the reaction is complete, precipitate the enzyme by adding a cold organic solvent like acetonitrile or by using ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa).
-
-
Chromatographic Separation:
-
Use anion-exchange chromatography to separate the negatively charged this compound from unreacted mevalonate and ATP.
-
Apply the reaction mixture to an anion-exchange column (e.g., DEAE-Sephacel).
-
Wash the column with a low-salt buffer to remove unbound components.
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl or triethylammonium bicarbonate).
-
-
Desalting and Lyophilization:
-
Collect the fractions containing this compound.
-
Desalt the pooled fractions using a suitable method like size-exclusion chromatography or dialysis.
-
Lyophilize the desalted product to obtain a stable powder.
-
Visualizations
Mevalonate Pathway and Synthesis of this compound
Caption: The enzymatic synthesis of this compound within the broader mevalonate pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. An improved purification procedure, an alternative assay and activation of mevalonate kinase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mevalonate 5-Phosphate Kinase Assays
Welcome to the technical support center for mevalonate kinase (MVK) assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is mevalonate kinase and why is its activity important to measure?
Mevalonate kinase (MVK) is a crucial enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids and steroids, including cholesterol.[1][2] MVK catalyzes the ATP-dependent phosphorylation of mevalonic acid to produce mevalonate-5-phosphate.[3][4][5] Mutations in the MVK gene can lead to a deficiency in enzyme activity, causing rare autoinflammatory disorders such as mevalonic aciduria (MA) and hyperimmunoglobulinemia D syndrome (HIDS).[6][7][8][9] Therefore, accurately measuring MVK activity is vital for diagnosing these diseases, understanding their pathogenesis, and for the development of therapeutic inhibitors.[7][10]
Q2: What are the common assay formats used to measure MVK activity?
Several assay formats can be used to measure MVK activity. The choice of assay often depends on the required throughput, sensitivity, and available equipment. Common formats include:
-
Radiometric Assays: Traditionally considered the 'gold standard' for reliability, these assays use radiolabeled ATP (γ-³²P-ATP) and measure the incorporation of the radioactive phosphate into the mevalonate substrate.[11]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity. They are well-suited for high-throughput screening (HTS).[12]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect product formation, offering high sensitivity.[11][12]
-
Coupled Enzyme Assays: These assays use a series of enzymatic reactions to produce a detectable signal. For MVK, the production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase system, where the oxidation of NADH is monitored spectrophotometrically.[10]
-
LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method to directly quantify the formation of mevalonate-5-phosphate.[13][14]
Q3: What are the critical components and conditions to consider when setting up an MVK assay?
Optimizing an MVK assay requires careful consideration of several factors to ensure accurate and reproducible results. Key components and conditions include:
-
Enzyme and Substrate Concentrations: Use concentrations that are appropriate for detecting the enzymatic activity within the linear range of the assay. Substrate depletion or product inhibition should be avoided.[12]
-
ATP Concentration: The concentration of ATP can significantly affect the results, especially when screening for inhibitors. For biochemical assays, it is often recommended to use an ATP concentration close to the Michaelis constant (Km) of the kinase.[15][16]
-
Reaction Buffer: The pH, ionic strength, and presence of specific ions can influence enzyme activity. MVK from Tribolium castaneum has shown optimal activity at pH 8.0.[4]
-
Divalent Cations: Like most kinases, MVK requires a divalent cation, typically magnesium (Mg²⁺), for its catalytic activity.[3]
-
DMSO Concentration: If screening compounds dissolved in dimethyl sulfoxide (DMSO), it is crucial to determine the tolerance of the assay to DMSO, as it can inhibit kinase activity at higher concentrations.[12][17]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your mevalonate kinase assay experiments.
Q4: I am observing a high background signal in my no-enzyme control wells. What could be the cause?
A high background signal can obscure the true signal from kinase activity and can be caused by several factors:
-
Compound Interference: If you are screening compounds, they may be inherently fluorescent or interfere with the detection reagents.[12][18] This is common in fluorescence and luminescence-based assays.[17][18]
-
Contaminated Reagents: Impurities in the buffer, ATP, or substrate can contribute to the background signal.[12]
-
Non-Specific Binding: Assay components may bind non-specifically to the microplate, leading to an elevated signal.[18]
Solution Workflow:
References
- 1. Structural insight into substrate and product binding in an archaeal mevalonate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate kinase - Wikipedia [en.wikipedia.org]
- 3. Catalytic mechanism of mevalonate kinase revisited, a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mevalonate kinase deficiency: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
- 7. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mevalonate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Frontiers | Management of Mevalonate Kinase Deficiency: A Pediatric Perspective [frontiersin.org]
- 10. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Accurate Mevalonate 5-Phosphate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of mevalonate 5-phosphate (MVAP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound and other mevalonate pathway intermediates?
A1: The primary challenges in quantifying mevalonate pathway intermediates, including MVAP, stem from their high polarity, low physiological concentrations, potential for chelation with metal components, and generally poor mass spectrometric response.[1] These characteristics can lead to difficulties in chromatographic retention, peak shape, and overall sensitivity.[1]
Q2: How can I improve the sensitivity of my this compound measurement by LC-MS/MS?
A2: A significant improvement in sensitivity for MVAP detection can be achieved through chemical derivatization.[2][3] Derivatization with butanol-HCl, for example, has been shown to enhance the signal and lower the limit of quantification (LLOQ).[2][3] This process modifies the analyte to improve its chromatographic and mass spectrometric properties. Additionally, optimizing sample preparation to remove interfering substances is crucial.
Q3: What type of sample preparation is recommended for analyzing mevalonate pathway intermediates in biological samples?
A3: For plasma samples, solid-phase extraction (SPE) is a robust method for isolating analytes like mevalonate.[4][5] For enzymatic assays measuring mevalonate kinase activity through MVAP production, a simple protein precipitation with acetonitrile is often sufficient to terminate the reaction and prepare the sample for analysis.[3]
Q4: Can I quantify isomers like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) simultaneously with this compound?
A4: Yes, specialized LC-MS/MS methods have been developed for the simultaneous analysis of multiple mevalonate pathway intermediates.[1] These methods often employ chemical derivatization to improve the chromatographic separation and detection of all analytes, including isomers like IPP and DMAPP.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Retention on a Reverse-Phase Column
-
Question: My this compound peak is broad, tailing, or eluting in the void volume. What can I do?
-
Answer: This is a common issue due to the high polarity of MVAP.
-
Solution 1: Chemical Derivatization: As mentioned in the FAQs, derivatization with butanol-HCl can significantly improve peak shape and retention.[2][3]
-
Solution 2: Ion-Pair Chromatography: Consider using an ion-pair reagent in your mobile phase. This technique is particularly useful for analyzing sugar phosphates and other highly polar, negatively charged molecules.[6]
-
Solution 3: HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reverse-phase chromatography that is well-suited for retaining and separating highly polar compounds.
-
Issue 2: Low Recovery During Sample Preparation
-
Question: I'm experiencing low and inconsistent recovery of this compound after solid-phase extraction. What are the potential causes?
-
Answer: Low recovery can be attributed to several factors in the SPE protocol.
-
Solution 1: pH Adjustment: Ensure the sample is at the optimal pH before loading onto the SPE cartridge to ensure proper interaction with the sorbent.
-
Solution 2: Elution Solvent Optimization: The elution solvent may not be strong enough to desorb the analyte completely. Experiment with different solvent compositions and volumes. For mevalonate, a multi-step elution with methanol has been shown to be effective.[4]
-
Solution 3: Drying Step: Be cautious during the nitrogen drying step. Excessive heat or a prolonged drying time can lead to the loss of the analyte.[4]
-
Issue 3: High Matrix Effects and Interference
-
Question: I'm observing significant signal suppression or enhancement for this compound in my biological samples. How can I mitigate this?
-
Answer: Matrix effects are caused by co-eluting endogenous components from the sample.
-
Solution 1: Improve Sample Cleanup: A more rigorous sample preparation method, such as a multi-step SPE protocol or the use of a more selective sorbent, can help remove interfering substances.[4][5]
-
Solution 2: Isotope Dilution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2][3] The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
-
Solution 3: Chromatographic Separation: Adjust your LC gradient to better separate the analyte from the interfering components of the matrix.
-
Data Presentation
Table 1: Summary of UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 fmol |
| Precision | ≥ 89% |
| Accuracy | ± 2.7% |
| Imprecision of Activity Assay | 8.3% |
Data sourced from a study on mevalonate kinase activity determination.[2][3]
Table 2: Summary of LC-MS/MS Method Validation Parameters for Mevalonate Quantification in Plasma
| Parameter | Result |
| Linearity Range | 2.5 - 250 ng/mL |
| Linearity (r²) | 0.999 |
| Limit of Detection (LOD) | 2 pg |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Intraday Precision (CV%) | 0.5% - 4% |
Data sourced from a study on mevalonate quantification in human plasma.[5]
Experimental Protocols
Protocol 1: this compound Quantification from an In Vitro Enzyme Reaction
This protocol is adapted from methods used to determine mevalonate kinase activity.[2][3]
-
Enzyme Reaction: Perform the mevalonate kinase reaction in the appropriate buffer containing mevalonic acid and ATP.[3]
-
Reaction Termination: Stop the reaction by adding 100 µL of acetonitrile to precipitate the proteins.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant containing the this compound to a new tube.
-
Derivatization: Add butanol-HCl to the supernatant to improve sensitivity.[2][3]
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
-
Analysis: Inject the sample into the UPLC-MS/MS system for analysis.[2][3]
Protocol 2: Mevalonate Quantification from Plasma Samples
This protocol is based on established methods for mevalonate analysis in plasma.[4][5]
-
Sample Spiking: Spike 500 µL of plasma with an appropriate amount of a stable isotope-labeled internal standard (e.g., Mevalonate-D7).[5]
-
Acidification: Acidify the sample with hydrochloric acid to convert mevalonate to mevalonolactone.[5]
-
Solid-Phase Extraction (SPE):
-
Elution: Elute the analyte with multiple aliquots of methanol (e.g., 3 x 0.5 mL).[4]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the residue in 100 µL of 0.2% ammonium hydroxide solution to convert mevalonolactone back to mevalonate.[4][5]
-
Analysis: Inject a 10 µL aliquot into the LC-MS/MS system.[4][5]
Visualizations
Caption: The Mevalonate signaling pathway leading to cholesterol synthesis.
Caption: Experimental workflow for this compound quantification.
References
- 1. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
Technical Support Center: Mevalonate 5-Phosphate Detection
Welcome to the Technical Support Center for mevalonate 5-phosphate (MVA-5-P) detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the quantification of MVA-5-P.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting and quantifying this compound?
A1: The two most common methods for the quantification of this compound are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high sensitivity and specificity by separating MVA-5-P from other sample components and detecting it based on its unique mass-to-charge ratio.[1] Enzymatic assays typically involve coupling the activity of mevalonate kinase (which produces MVA-5-P) to a detectable event, such as the oxidation of NADH, which can be measured spectrophotometrically.[2][3]
Q2: My LC-MS/MS results for MVA-5-P are showing high variability. What are the likely causes?
A2: High variability in LC-MS/MS results is often due to matrix effects, where components in the sample (e.g., plasma, cell lysates) interfere with the ionization of MVA-5-P, leading to ion suppression or enhancement.[4][5] Inconsistent sample preparation, including incomplete protein precipitation or inefficient solid-phase extraction (SPE), can also contribute to variability. Another potential cause is the stability of MVA-5-P in your samples; ensure proper storage conditions and minimize freeze-thaw cycles.
Q3: I'm observing a high background signal in my enzymatic assay for mevalonate kinase activity. What could be wrong?
A3: A high background signal in a kinase assay can stem from several sources. Contaminated reagents, particularly with ATP or inorganic phosphate, can lead to a false positive signal.[6] If you are using a coupled assay that measures NADH consumption, any non-specific dehydrogenase activity in your sample can contribute to the background.[2] Additionally, some test compounds can be inherently fluorescent or can interfere with the detection reagents, so it is crucial to run appropriate controls, such as a "no-enzyme" control.[7]
Q4: Can other phosphorylated molecules in my sample interfere with MVA-5-P detection?
A4: In LC-MS/MS, interference from other phosphorylated molecules is minimal due to the high specificity of tandem mass spectrometry, which relies on both the parent ion mass and the mass of specific fragment ions. For enzymatic assays, the specificity depends on the enzymes used. While mevalonate kinase is quite specific to mevalonate, structurally similar analogs could potentially act as competitive inhibitors.[8] It is important to characterize the specificity of your enzymatic system if you suspect the presence of interfering compounds.
Troubleshooting Guides
LC-MS/MS Troubleshooting
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of MVA-5-P.
Problem 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Suboptimal Ionization.
-
Solution: Ensure the mobile phase composition is appropriate for the ionization of MVA-5-P. Negative ion mode electrospray ionization (ESI) is typically used. Check that the pH of the mobile phase is optimal for keeping MVA-5-P in its ionized form.
-
-
Possible Cause 2: Matrix Effects (Ion Suppression).
-
Solution: Improve sample clean-up by optimizing your solid-phase extraction (SPE) protocol. The use of a deuterated internal standard, such as MVA-5-P-d7, is highly recommended to compensate for ion suppression.[1]
-
-
Possible Cause 3: Analyte Degradation.
-
Solution: Prepare fresh samples and standards. Ensure that samples are stored at -80°C and avoid repeated freeze-thaw cycles.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Column Equilibration.
-
Solution: Ensure the analytical column is adequately equilibrated with the mobile phase before each injection. A minimum of 10 column volumes is recommended.[9]
-
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed. Small changes in pH or solvent ratios can affect the retention of a polar compound like MVA-5-P.
-
-
Possible Cause 3: Column Contamination.
-
Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
Logical Troubleshooting Workflow for LC-MS/MS
Enzymatic Assay Troubleshooting
This guide addresses common problems in coupled enzymatic assays for mevalonate kinase activity.
Problem 1: High Background Signal
-
Possible Cause 1: Contaminated Reagents.
-
Solution: Use fresh, high-purity ATP and other reagents. Ensure that buffers are free of contaminating phosphates. Run a "no-enzyme" control to check for background signal from your reagents and test compounds.[7]
-
-
Possible Cause 2: Non-specific Enzyme Activity.
-
Solution: If using a coupled assay with lactate dehydrogenase and pyruvate kinase, ensure your sample does not contain endogenous enzymes that could contribute to NADH oxidation.[2] Run a "no-substrate" (mevalonate) control to assess this.
-
-
Possible Cause 3: Compound Interference.
-
Solution: Test compounds may be inherently fluorescent or may inhibit the coupling enzymes. Run controls with the test compound in the absence of the primary enzyme (mevalonate kinase) to check for interference.[6]
-
Problem 2: Low or No Kinase Activity
-
Possible Cause 1: Inactive Enzyme.
-
Solution: Ensure the mevalonate kinase has been stored properly and has not undergone multiple freeze-thaw cycles. Test the enzyme with a positive control substrate under optimal conditions.
-
-
Possible Cause 2: Incorrect Buffer Composition.
-
Solution: Verify the pH and ionic strength of the assay buffer. Mevalonate kinase activity is dependent on Mg²⁺ concentration, so ensure this is optimal.[3]
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Ensure the incubation time and temperature are appropriate for the enzyme. The reaction should be in the linear range. Perform a time-course experiment to determine the optimal reaction time.[6]
-
Logical Troubleshooting Workflow for Enzymatic Assays
Data and Performance Comparison
The choice of assay depends on the specific requirements of your experiment, such as sensitivity, throughput, and available equipment.
| Parameter | LC-MS/MS Method | Coupled Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection | Spectrophotometric measurement of NADH consumption |
| Specificity | Very High (based on retention time and m/z) | High (dependent on enzyme specificity) |
| Sensitivity (LLOQ) | ~5.0 fmol[2] | Dependent on spectrophotometer; typically in the µM range |
| Linearity Range | 0.5 to 250 µmol/L (R² > 0.99)[2] | Dependent on enzyme kinetics and substrate concentrations |
| Precision (%CV) | < 8.5%[2] | Typically < 15% |
| Throughput | Moderate (minutes per sample) | High (amenable to 96/384-well plates) |
| Key Advantage | Absolute quantification and high specificity | High throughput and does not require a mass spectrometer |
| Common Interference | Matrix effects, ion suppression | Compound interference, reagent contamination |
Key Experimental Protocols
Protocol 1: Quantification of MVA-5-P by UPLC-MS/MS
This protocol is adapted from a method for determining mevalonate kinase activity by quantifying MVA-5-P formation.[1][2]
-
Enzymatic Reaction (in vitro):
-
Combine 10 µL of purified mevalonate kinase, 80 µL of reaction buffer (containing Tris-HCl, MgCl₂, and ATP), and 10 µL of mevalonic acid substrate.
-
Incubate at 37°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., MVA-5-P-d7).
-
Vortex and centrifuge at high speed to precipitate proteins.
-
-
Sample Derivatization:
-
Transfer the supernatant to a new tube and add butanol-HCl.
-
Incubate at 70°C for 45 minutes to convert MVA-5-P to its butyl ester, which improves chromatographic retention and sensitivity.[2]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried sample in a water/acetonitrile mixture.
-
Inject the sample onto a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3).
-
Use a gradient elution with mobile phases consisting of water and acetonitrile.
-
Perform detection using a tandem mass spectrometer in negative ion mode, monitoring the specific parent-to-daughter ion transitions for MVA-5-P butyl ester and its deuterated internal standard.
-
Protocol 2: Coupled Spectrophotometric Assay for Mevalonate Kinase Activity
This protocol measures the activity of mevalonate kinase by coupling the production of ADP to the oxidation of NADH.[2]
-
Reagent Preparation:
-
Prepare an assay mixture containing HEPES buffer (pH 7.5), KCl, MgCl₂, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Prepare separate solutions of ATP and mevalonate.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay mixture.
-
Add the mevalonate kinase sample.
-
Initiate the reaction by adding a mixture of ATP and mevalonate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
The rate of NADH consumption is directly proportional to the rate of ADP production, and thus to the activity of mevalonate kinase.
-
Signaling Pathway Context
The detection of MVA-5-P is crucial for studying the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substrate and inhibitor specificity of mevalonate kinase determined with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Enhancing the sensitivity of mevalonate 5-phosphate measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of mevalonate 5-phosphate (MVAP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound (MVAP)?
A1: The primary methods for the quantitative analysis of MVAP are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and enzyme-coupled assays.[1][2] UPLC-MS/MS offers high sensitivity and specificity, particularly when combined with techniques like isotope dilution.[1][3] Enzyme-coupled assays provide a spectrophotometric method to determine MVAP concentration by linking its formation or consumption to a measurable change in absorbance.[2][4]
Q2: Why is enhancing the sensitivity of MVAP measurement important?
A2: Enhancing the sensitivity of MVAP measurement is crucial because it is often present at very low concentrations in biological samples.[5] High-sensitivity methods are required for accurate quantification, especially when studying the effects of enzyme deficiencies, such as Mevalonate Kinase Deficiency, or the impact of therapeutic interventions.[1][3]
Q3: What is the mevalonate pathway and what is the role of MVAP in it?
A3: The mevalonate pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria that produces isoprenoids and sterols.[6][7] this compound (MVAP) is a key intermediate in this pathway, formed by the phosphorylation of mevalonic acid by the enzyme mevalonate kinase.[1] It is subsequently converted to mevalonate-5-diphosphate.
Q4: Can I measure other intermediates of the mevalonate pathway simultaneously with MVAP?
A4: Yes, LC-MS/MS methods have been developed for the simultaneous analysis of multiple mevalonate pathway intermediates, including MVAP.[5] This often requires chemical derivatization to improve the chromatographic retention and detection sensitivity of these highly polar compounds.[5]
Troubleshooting Guides
UPLC-MS/MS Measurement of MVAP
| Problem | Possible Cause | Solution |
| Low Signal/Poor Sensitivity | - Inefficient ionization of MVAP. - Low concentration of MVAP in the sample. - Matrix effects from the biological sample. | - Derivatization: Use a derivatizing agent, such as butanol-HCl, to improve the sensitivity of MVAP detection.[1][3] - Sample Enrichment: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[8] - Optimize MS parameters: Adjust source conditions (e.g., spray voltage, gas flow, temperature) and collision energy for optimal fragmentation and detection of MVAP. |
| Poor Chromatographic Peak Shape | - High polarity of MVAP leading to poor retention on reverse-phase columns. | - Use a suitable column: Anion-exchange columns or HILIC columns can improve retention and peak shape.[8] - Chemical Derivatization: Derivatization can decrease the polarity of MVAP, leading to better interaction with the stationary phase.[5] |
| High Background Noise | - Contamination from reagents, solvents, or labware. - Co-elution of interfering compounds from the sample matrix. | - Use high-purity solvents and reagents. - Optimize sample preparation: Include additional cleanup steps to remove interfering matrix components. - Improve chromatographic separation: Adjust the gradient and flow rate to better separate MVAP from interfering peaks. |
| Poor Reproducibility | - Inconsistent sample preparation. - Instability of the analyte. | - Use an internal standard: An isotope-labeled internal standard (e.g., Mevalonate-D7) can correct for variations in sample preparation and instrument response.[8] - Ensure consistent sample handling: Keep samples on ice and process them promptly to prevent degradation. |
Enzyme-Coupled Assay for MVAP
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | - Incorrect assay buffer pH or temperature. - Degraded enzymes or reagents. - Presence of inhibitors in the sample. | - Optimize assay conditions: Ensure the pH, temperature, and cofactor concentrations are optimal for all enzymes in the coupled reaction.[9] - Check reagent quality: Store enzymes and reagents at the recommended temperatures and check their expiration dates.[10] - Sample cleanup: Perform sample preparation steps to remove potential inhibitors. |
| High Background Signal | - Non-enzymatic degradation of substrates (e.g., ATP). - Contaminating enzymes in the sample. | - Run proper controls: Include a negative control without the primary enzyme to measure the background signal.[11] - Purify the sample: If crude extracts are used, consider partial purification to remove interfering enzymes. |
| Non-linear Reaction Rate | - Substrate depletion. - Enzyme instability. | - Adjust substrate concentrations: Ensure that the concentrations of all substrates are not limiting during the measurement period. - Check enzyme stability: Perform a time-course experiment to ensure the reaction rate is linear over the desired measurement time. |
| Precipitation in Wells | - Incompatibility of sample components with the assay buffer. | - Dilute the sample. - Perform sample deproteination if the sample contains high protein concentrations that may precipitate.[10] |
Quantitative Data Summary
Table 1: Performance of a UPLC-MS/MS Method for MVAP Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5.0 fmol | [1] |
| Linearity Range | 0.5 to 250 µmol/L | [1] |
| Precision (imprecision of the activity assay) | 8.3% | [1] |
| Accuracy | ± 2.7% | [1] |
Table 2: Kinetic Parameters for Mevalonate Kinase in an Enzyme-Coupled Assay
| Substrate | Apparent Km | Reference |
| ATP | 210 µM | [2] |
| Mevalonate | 65 µM | [2] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of this compound
This protocol is based on the method described for the determination of mevalonate kinase activity.[1][3]
1. Sample Preparation and Enzymatic Reaction:
-
Recombinantly express and purify wild-type mevalonate kinase.
-
Set up the enzymatic reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and mevalonic acid.
-
Initiate the reaction by adding the enzyme.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding acetonitrile.
2. Derivatization:
-
To the reaction mixture, add butanol-HCl to convert MVAP to its butyl ester.
-
Incubate at 70°C for 45 minutes.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the sample in a water/acetonitrile mixture.
3. UPLC-MS/MS Analysis:
-
UPLC System: Waters Acquity UPLC system.
-
Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm; 1.8 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over a few minutes.
-
Flow Rate: 0.4 ml/min.
-
Mass Spectrometer: Waters Xevo TQ-S.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for phosphate-containing compounds.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for the derivatized MVAP and an appropriate internal standard.
Protocol 2: Enzyme-Coupled Microplate Assay for Mevalonate Kinase Activity
This protocol is adapted from a method for measuring mevalonate kinase activity in plant cell extracts.[2]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES) at the optimal pH for the enzymes.
-
Coupling Enzyme System: A mixture of pyruvate kinase and lactate dehydrogenase.
-
Substrates and Cofactors: Prepare solutions of mevalonate, ATP, phosphoenolpyruvate, and NADH.
2. Assay Procedure:
-
To a microplate well, add the assay buffer, coupling enzyme system, and all substrates and cofactors except the one being varied for kinetic analysis.
-
Add the sample containing mevalonate kinase.
-
Initiate the reaction by adding the final substrate (e.g., mevalonate or ATP).
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
3. Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.
-
This rate is proportional to the rate of ADP production, which is stoichiometric with the formation of MVAP.
-
Use a standard curve or the molar extinction coefficient of NADH to quantify the enzyme activity.
Visualizations
References
- 1. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Mevalonate Pathway Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chromatography in the analysis of mevalonate pathway intermediates. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of mevalonate pathway intermediates?
The primary challenges stem from the inherent physicochemical properties of the intermediates. These include high polarity, which leads to poor retention on traditional reversed-phase columns, low physiological concentrations, and poor ionization efficiency in mass spectrometry.[1] Some intermediates, particularly the pyrophosphorylated compounds, are also prone to chelation with metal ions.[1]
Q2: Which chromatographic techniques are most suitable for separating mevalonate pathway intermediates?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used and effective technique for separating the polar intermediates of the mevalonate pathway.[2] Reversed-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is also widely employed, often with the use of ion-pairing agents or derivatization to enhance retention and sensitivity.[1][3] Ultra-High-Performance Liquid Chromatography (UHPLC) systems are frequently utilized for their high resolution and sensitivity.[4]
Q3: What sample preparation methods are recommended for analyzing mevalonate pathway intermediates?
The choice of sample preparation method depends on the sample matrix (e.g., cells, plasma, tissues). Common techniques include:
-
Protein Precipitation: This is a simple and effective method for removing proteins from biological samples. Cold organic solvents like methanol or acetonitrile are typically used.[3][4]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, helping to reduce matrix effects.[5][6]
-
Chemical Derivatization: This technique can significantly improve the chromatographic retention, peak shape, and detection sensitivity of the analytes.[1]
Q4: How can I improve the sensitivity of my analysis for low-concentration intermediates?
To enhance sensitivity, consider the following approaches:
-
Chemical Derivatization: As mentioned, derivatization can improve the ionization efficiency and chromatographic behavior of the analytes.[1]
-
Optimized Mass Spectrometry Conditions: Fine-tuning the MS parameters, such as collision energy and fragmentor voltage, is crucial for maximizing signal intensity.
-
Use of High-Resolution Mass Spectrometry: Instruments like Orbitrap mass spectrometers offer high sensitivity and mass accuracy, aiding in the identification and quantification of low-abundance metabolites.[2]
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for each analyte is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in instrument response.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[8] 2. Column Overload: Injecting too much sample. 3. Secondary Interactions: Silanol interactions with the column packing material. 4. Void Volume: Improperly connected fittings can create dead volume.[8] | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[6][8] 2. Reduce the injection volume or dilute the sample. 3. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 4. Ensure all fittings are properly tightened and that the correct ferrules are used.[8] |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before each injection.[6] 2. Mobile Phase Composition Fluctuation: Inconsistent mixing of mobile phase components.[6] 3. Temperature Variations: Fluctuations in ambient temperature can affect retention times.[6] 4. Column Degradation: The stationary phase is degrading over time. | 1. Increase the column equilibration time between runs. 2. Manually prepare the mobile phase to ensure accurate composition or check the performance of the online mixing device.[6] 3. Use a column thermostat to maintain a constant temperature.[6] 4. Replace the column or use a guard column to protect the analytical column.[6] |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS Parameters: The mass spectrometer settings are not optimized for the analytes of interest. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analytes. 3. Analyte Degradation: The intermediates may be unstable in the sample or during the analytical process. | 1. Perform a thorough optimization of MS parameters, including source conditions and collision energies. 2. Improve sample cleanup using techniques like SPE or dilute the sample. The use of stable isotope-labeled internal standards can help correct for matrix effects. 3. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles.[4] For tissue samples, flash-freezing is recommended.[4] |
| No Peaks Detected | 1. Sample Preparation Issues: Inefficient extraction or loss of analytes during sample preparation. 2. Incorrect LC-MS Method: The wrong column, mobile phase, or MS detection mode is being used. 3. Instrument Malfunction: Problems with the autosampler, pump, or mass spectrometer. | 1. Validate the extraction method with spiked samples to assess recovery.[9][10] 2. Verify that the chosen chromatographic method is suitable for the polar nature of the intermediates (e.g., HILIC). Ensure the MS is set to the correct polarity and is monitoring the correct m/z transitions. 3. Perform system suitability tests and check for any instrument errors. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Mevalonate Pathway Intermediates
This protocol is a generalized example based on common practices.[2][3][5]
-
Sample Preparation (Protein Precipitation)
-
For cell samples, wash the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
Add 500 µL of ice-cold methanol (or acetonitrile) containing internal standards to the cell pellet or 100 µL of plasma.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
Chromatographic Conditions (HILIC)
-
Column: ACQUITY UPLC BEH Amide column (2.1 mm × 150 mm, 1.7 µm) or similar.[3]
-
Mobile Phase A: 10 mM ammonium acetate in acetonitrile:water (1:4, v/v).[3]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:water (4:1, v/v).[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (Mobile Phase B) and gradually decrease to elute the polar analytes. For example, hold at 100% B for 3 minutes, decrease to 65% B over 6 minutes, and then re-equilibrate at 100% B.[3]
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
-
Analyte-Specific Parameters: For each intermediate, optimize the precursor and product ion m/z values, collision energy, and other compound-dependent parameters.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limits | 0.03 to 1.0 µmol/L | [3] |
| Intra-assay Variation | 3.6 - 10.9% | [3] |
| Inter-assay Variation | 4.4 - 11.9% | [3] |
| Analyte Spike Recoveries | >80% | [9][10] |
| Mevalonate LLOQ in Plasma | 0.5 ng/mL | [7] |
| Mevalonate Calibration Curve Range | 2.5 - 250 ng/mL | [5] |
Visualizations
Caption: The Mevalonate Pathway highlighting key intermediates and enzymes.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in mevalonate 5-phosphate chromatography
Welcome to the technical support center for the chromatographic analysis of mevalonate 5-phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes?
A1: Peak tailing for a polar, phosphorylated compound like this compound is commonly caused by secondary interactions with the stationary phase. The negatively charged phosphate group can interact with active sites on the silica-based column packing, such as exposed silanol groups or metal contaminants.[1][2] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak. Other potential causes include column overload, a void in the column packing, or an inappropriate mobile phase pH.[3][4]
Q2: I am observing peak fronting for my this compound standard. What could be the problem?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a result of sample overload.[5][6] This can be due to injecting a sample that is too concentrated (mass overload) or injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase (volume overload).[7][8] An incompatible sample solvent can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.[9]
Q3: My chromatogram shows a split peak for this compound. What does this indicate?
A3: A split peak can suggest several issues. It may be due to a partially blocked frit at the column inlet, which causes the sample to be distributed unevenly onto the column.[10] Another common cause is the sample being dissolved in a solvent that is too strong or incompatible with the mobile phase, leading to incomplete focusing of the analyte band at the head of the column.[7][11] A void or channel in the column packing material can also lead to split peaks.[10][12] In some cases, if the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may be present, resulting in peak splitting.[7]
Q4: Can the mobile phase pH influence the peak shape of this compound?
A4: Absolutely. The mobile phase pH is a critical parameter. This compound has a phosphate group that can exist in different ionization states depending on the pH. Operating at a pH that is at least 2 units away from the analyte's pKa values is recommended to ensure it exists in a single ionic form.[7] The pH also affects the ionization of residual silanol groups on the column. At mid-range pH, these silanols can be deprotonated and interact with the analyte. Lowering the pH can suppress this interaction and improve peak shape.
Q5: Would using an ion-exchange column be a better approach for this compound analysis?
A5: Ion-exchange chromatography (IC) can be an excellent technique for separating charged metabolites like this compound and often yields superior peak shapes compared to reversed-phase HPLC.[13] For highly polar and charged compounds, achieving good retention and symmetrical peaks on traditional C18 columns can be challenging. IC, particularly when coupled with mass spectrometry (IC-MS), can provide excellent separation and sensitivity for phosphorylated compounds.[13]
Troubleshooting Guides
Problem 1: Peak Tailing
Symptoms: The peak has an asymmetrical shape with a pronounced "tail" extending from the peak maximum. This can compromise resolution and accurate integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate All Peaks: If all peaks in the chromatogram are tailing, it often points to a physical problem with the column or system, such as a partially blocked frit or a void at the column inlet.[4]
-
Optimize Mobile Phase:
-
pH Adjustment: For phosphorylated compounds, a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the column, minimizing secondary interactions.[6]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can help mask residual silanol interactions.[3]
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as tetrabutylammonium, to the mobile phase can be used in reversed-phase chromatography to improve the retention and peak shape of anionic analytes like this compound.[14]
-
-
Check for Sample Overload: Inject a diluted sample (e.g., 1:10 dilution). If the peak shape improves, the original sample was overloaded.[15]
-
Column Considerations:
Problem 2: Peak Fronting
Symptoms: The peak has an asymmetrical "shark fin" shape where the front of the peak is less steep than the back.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Reduce Sample Load: The most common cause of peak fronting is injecting too much analyte.[6] Prepare a serial dilution of your sample and inject each. If the fronting decreases with dilution, you are experiencing mass overload.[5]
-
Check Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[9] If your sample is in a strong solvent (e.g., high percentage of organic solvent), it will cause the analyte band to spread and elute too quickly at the beginning of the column.[7]
-
Rule out Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains to collapse, leading to a sudden loss of retention and fronting peaks.[5] This can often be reversed by flushing the column with 100% acetonitrile. To prevent this, use a column specifically designed for highly aqueous mobile phases.[16]
Problem 3: Split Peaks
Symptoms: A single analyte appears as two or more distinct, but closely eluting, peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Inspect the System: If all peaks are split, the issue is likely mechanical and located before the column.[10] Check all fittings and tubing between the injector and the column for leaks or dead volume. A partially blocked guard column or column inlet frit is a common culprit.[10]
-
Evaluate the Sample Solvent: If only the analyte peak is split, a strong solvent effect is a probable cause.[11] The sample solvent is likely much less polar (in reversed-phase) than the mobile phase. Try dissolving the sample in the mobile phase.[7]
-
Consider pH Effects: Ensure the mobile phase pH is not close to a pKa value of this compound, which could cause the presence of multiple ionic species.[7]
-
Check for Column Degradation: A void at the head of the column can cause the sample band to split. This can be confirmed by reversing the column and observing the peak shape (if the column manufacturer permits backflushing).[4]
Data and Protocols
Table 1: Recommended Starting Conditions for Reversed-Phase Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, End-capped, Aqueous compatible | Minimizes silanol interactions and prevents phase collapse in highly aqueous mobile phases. |
| Mobile Phase A | 20-50 mM Phosphate or Formate Buffer | Provides buffering capacity to control pH and improve peak shape. |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of silanol groups, reducing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase. |
| Ion-Pairing Agent | 5 mM Tetrabutylammonium (optional) | Enhances retention and improves peak shape for anionic compounds.[14] |
| Sample Solvent | Mobile Phase or Water | Ensures compatibility and prevents peak distortion. |
| Injection Volume | 1-10 µL | Small volumes minimize potential for overload and solvent effects. |
| Column Temp. | 30-40 °C | Improves efficiency and can reduce peak tailing. |
Experimental Protocol: Diagnosing and Correcting Peak Tailing
Objective: To systematically identify the cause of peak tailing for this compound and improve peak symmetry.
Materials:
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer or formic acid
-
Tetrabutylammonium hydroxide (optional)
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Prepare a 10 µg/mL standard of this compound in the mobile phase.
-
Inject 5 µL and record the chromatogram. Calculate the tailing factor.
-
-
Test for Column Overload:
-
Prepare 1:5 and 1:10 dilutions of the standard in the mobile phase.
-
Inject 5 µL of each dilution.
-
If the tailing factor improves significantly with dilution, the issue is mass overload. Proceed with a lower concentration for subsequent analyses.
-
-
Optimize Mobile Phase pH:
-
Prepare mobile phases with the same buffer concentration but at pH 2.5 and pH 4.0.
-
Inject the standard using each mobile phase.
-
Compare the peak shapes to determine the optimal pH for peak symmetry.
-
-
Evaluate Ion-Pairing:
-
To the optimal mobile phase from the previous step, add 5 mM tetrabutylammonium hydroxide.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the standard and observe the changes in retention time and peak shape.
-
-
Assess Column Health:
-
If tailing persists across all conditions, it may indicate a column issue.
-
If a guard column is present, remove it and re-run the analysis.
-
If permitted, backflush the analytical column according to the manufacturer's instructions.
-
If the problem remains, replace the column with a new one of the same type.
-
By following these structured troubleshooting guides and protocols, researchers can effectively diagnose and resolve issues of poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. support.waters.com [support.waters.com]
- 12. bio-works.com [bio-works.com]
- 13. The Missing Link in Your Metabolomics Analysis - AnalyteGuru [thermofisher.com]
- 14. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mastelf.com [mastelf.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Phosphorylated Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylated metabolites. Our goal is to help you navigate common experimental challenges and refine your extraction protocols for optimal results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the extraction of phosphorylated metabolites.
| Issue | Possible Causes | Solutions and Recommendations |
| Low Metabolite Yield | Incomplete Quenching: Residual enzyme activity can rapidly degrade phosphorylated metabolites.[1] | Immediate and rapid quenching is critical. For adherent cells, aspirate the media and add a pre-chilled quenching solution (e.g., -40°C 60% methanol).[2] For suspension cells, use fast filtration followed by immediate immersion of the filter in cold quenching solution.[2] Snap-freezing in liquid nitrogen is also a highly effective method to halt metabolism instantly.[3] |
| Metabolite Leakage: The quenching or washing solution may cause cell lysis, leading to the loss of intracellular metabolites. | Avoid using 100% methanol for quenching as it can cause leakage.[2] A solution of 60%-80% methanol in water is often a better choice.[2] When washing cells, use an ice-cold isotonic solution like 0.9% saline to maintain cell integrity.[2][4] | |
| Incomplete Cell Lysis/Tissue Homogenization: Metabolites remain trapped within intact cells or tissue structures. | Verify lysis efficiency. Use microscopy to check for intact cells after lysis.[5] For tough-to-lyse cells like yeast or bacteria, bead beating can be highly effective.[5] For tissues, cryogenic homogenization (cryomilling) can improve reproducibility and provide a homogenous sample for analysis.[6] | |
| Suboptimal Extraction Solvent: The chosen solvent may not be efficient for the target phosphorylated metabolites. | For a broad range of polar metabolites, cold methanol-based solvent systems are generally effective.[2] For a mix of polar and non-polar metabolites, a two-phase liquid-liquid extraction using a methanol/chloroform/water system may be necessary.[2][7] | |
| High Variability Between Replicates | Inconsistent Quenching Time: Small variations in the timing of quenching can lead to significant differences in metabolite profiles, especially for those with high turnover rates like ATP.[1] | Standardize your quenching protocol to ensure each sample is treated identically.[2] Handle one sample at a time during manual quenching to maintain consistency. |
| Inconsistent Sample Handling: Differences in sample collection, storage, or freeze-thaw cycles can introduce variability. | Always collect tissue samples from the same region to minimize biological variability.[8] Aliquot samples after the initial extraction to avoid repeated freeze-thaw cycles.[3] | |
| Phase Separation Issues: In liquid-liquid extractions, incomplete or inconsistent phase separation can lead to variable recovery. | Ensure thorough mixing during the extraction and sufficient centrifugation time and force to achieve clear phase separation. | |
| Poor Peak Shape or Ion Suppression in LC-MS | Presence of Interfering Substances: Salts, proteins, and phospholipids are common contaminants that can interfere with LC-MS analysis. | For salt removal, consider buffer exchange using size exclusion chromatography.[9] For protein removal, protein precipitation with trichloroacetic acid (TCA) or perchloric acid (PCA) is effective.[9][10] To remove phospholipids, which are a major cause of ion suppression, specific phospholipid removal plates or a two-phase extraction (e.g., methanol/chloroform/water) can be used.[11] |
| Inappropriate pH of the Final Extract: The pH of the sample can affect analyte ionization and chromatographic retention. | Neutralize acidic or basic extracts before LC-MS analysis. For example, PCA extracts should be neutralized with a base like potassium carbonate.[12] |
Frequently Asked Questions (FAQs)
Quenching and Sample Handling
Q1: What is the most critical step in preserving the phosphometabolome?
A1: Rapid and effective quenching of metabolic activity is the most crucial step. Phosphorylated metabolites, such as ATP, can have turnover rates on the order of seconds.[1] Therefore, any delay in halting enzymatic reactions will lead to a misrepresentation of the in vivo metabolic state. Snap-freezing the sample in liquid nitrogen is considered a gold standard for stopping metabolism almost instantly.[3]
Q2: Can I wash my cells to remove media components before quenching?
A2: While washing can reduce background from media, it carries a significant risk of altering the intracellular metabolome through metabolite leakage or stress responses. If washing is necessary, it must be done extremely quickly (less than 10 seconds) with an ice-cold isotonic solution like 0.9% saline to minimize these effects.[1][2] It is often preferable to correct for extracellular components by analyzing a media-only sample.
Extraction Solvents and Protocols
Q3: Which solvent system is best for extracting phosphorylated metabolites?
A3: The optimal solvent system depends on the specific metabolites of interest and the biological matrix.
-
Cold Methanol (60-80% in water): This is a widely used method that is effective for a broad range of polar metabolites and simultaneously quenches metabolism.[2]
-
Acidic Extractions (Perchloric Acid, Trichloroacetic Acid): These methods are very effective at quenching metabolism and precipitating proteins, leading to a clean extract.[12] However, they can cause degradation of some acid-labile metabolites and require a neutralization step.[1]
-
Two-Phase Systems (e.g., Methanol/Chloroform/Water): These are excellent for simultaneously extracting both polar (in the aqueous phase) and non-polar (in the organic phase) metabolites, and are effective at removing interfering lipids.[7]
Q4: Does the temperature of the extraction solvent matter?
A4: Yes, temperature is a critical parameter. Extractions are typically performed at cold temperatures (e.g., -20°C to -80°C) to minimize any residual enzymatic activity and prevent the degradation of thermally labile metabolites.[1][2] However, some studies have shown that for certain metabolites, extraction at 4°C may yield higher signal intensity compared to -80°C.[12] It is important to maintain a consistent temperature throughout the extraction process for all samples.
Interfering Substances and Data Quality
Q5: How do I remove proteins and phospholipids that interfere with my analysis?
A5: Proteins are typically removed by precipitation using cold organic solvents (like methanol) or strong acids (TCA or PCA).[9][10] Phospholipids are a major source of ion suppression in LC-MS and can be removed by liquid-liquid extraction (e.g., with a chloroform phase) or by using specialized phospholipid removal columns or plates.[11]
Q6: Why is the use of internal standards important?
A6: The use of stable-isotope-labeled internal standards (SIL-IS) is highly recommended for quantitative analysis.[13][14][15] These standards are chemically identical to the analytes of interest but have a different mass. By spiking them into the sample before extraction, they can correct for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reproducible quantification.[13][15]
Data Presentation: Comparison of Extraction Methods
The choice of extraction method involves a trade-off between extraction efficiency, sample cleanliness, and potential for metabolite degradation. The following table summarizes the characteristics of commonly used methods.
| Extraction Method | Advantages | Disadvantages | Best Suited For |
| Cold Methanol (or Methanol/Water) | - Simple and rapid protocol.- Simultaneously quenches metabolism and extracts metabolites.- Good recovery for a broad range of polar compounds.[2] | - May not completely inactivate all enzymes.[1]- Can cause leakage of metabolites if pure methanol is used.[2]- Less effective at removing proteins and lipids compared to other methods. | General, untargeted profiling of polar metabolites. |
| Cold Acetonitrile (or Acetonitrile/Water) | - Efficiently precipitates proteins.- Good reproducibility.[16] | - May not be as comprehensive as methanol-based systems for certain metabolite classes.[2]- Can provide poorer fractionation, leading to lipid carryover into the polar extract.[16] | Targeted and untargeted analysis where protein removal is a priority. |
| Perchloric Acid (PCA) / Trichloroacetic Acid (TCA) | - Very rapid and effective quenching of enzymatic activity.[12]- Excellent at precipitating proteins, resulting in a clean extract.[9] | - Can cause degradation of acid-labile metabolites.- Requires a neutralization step, which can introduce salts into the sample.[12]- Can lead to variability due to pH shifts if not carefully controlled.[16] | Targeted analysis of acid-stable phosphorylated compounds like ATP.[17] |
| Methanol/Chloroform/Water (Folch/Bligh-Dyer) | - Allows for the simultaneous extraction of polar and non-polar (lipid) fractions.[7]- Effectively removes interfering phospholipids from the polar phase. | - More complex and time-consuming protocol.- Requires careful handling to ensure reproducible phase separation. | Comprehensive metabolomic and lipidomic profiling from the same sample. |
Quantitative Recovery of Key Phosphorylated Metabolites
Quantitative recovery can vary significantly based on the matrix and the specific protocol used. Below is a summary of reported recovery data for ATP.
| Metabolite | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| ATP | Trichloroacetic Acid (TCA) | Bacteria | Generally considered the most accurate method for reflecting actual levels. | [17] |
| ATP | Phosphoric acid-urea-DMSO based | Subarctic agricultural soil | 77% | [13] |
| ATP | Phosphoric acid-urea-DMSO based | Arctic tundra organic horizon | 64% | [13] |
| ATP | Cetyltrimethylammonium bromide (CTAB) | Various microorganisms | Provides higher sensitivity in bioluminescent assays compared to DMSO or TCA. | [14] |
Experimental Protocols
Protocol 1: Cold Methanol Extraction for Adherent Cells
This protocol is a widely used method for the quenching and extraction of polar metabolites from adherent cell cultures.
-
Preparation: Pre-chill 80% methanol (LC-MS grade) in water to -80°C. Pre-chill a 0.9% NaCl solution to 4°C.
-
Media Removal: Aspirate the culture medium from the cell culture dish.
-
Washing (Optional and Rapid): Quickly wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual media. Immediately aspirate the wash solution. This step should take no more than 10 seconds.
-
Quenching and Extraction: Place the culture dish on dry ice. Add 1 mL of the pre-chilled 80% methanol solution to the dish.
-
Cell Lysis and Collection: Incubate the dish on a rocker at 4°C for 10 minutes to ensure complete cell lysis.[18] Scrape the cells from the surface of the dish into the methanol solution.
-
Sample Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Pellet Debris: Centrifuge the tube at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new clean tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Protocol 2: Perchloric Acid (PCA) Extraction for Tissues
This protocol is effective for deproteinizing tissue samples and extracting acid-stable phosphorylated metabolites.
-
Sample Preparation: Snap-freeze the tissue sample in liquid nitrogen immediately after collection. The frozen tissue should be ground to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenization: Weigh the frozen tissue powder and transfer it to a pre-chilled tube. Add 6-10 volumes of ice-cold 0.5 M perchloric acid (e.g., 1 mL for 100 mg of tissue). Homogenize the sample on ice using a tissue homogenizer until no visible tissue fragments remain.
-
Deproteinization: Incubate the homogenate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Neutralization: Neutralize the supernatant by adding a solution of 2 M potassium carbonate (K2CO3) or 15 M KOH dropwise on ice until the pH reaches 6.5-7.5.[4] This will precipitate the perchlorate as potassium perchlorate.
-
Precipitate Removal: Incubate on ice for 10 minutes to allow for complete precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Final Extract: Transfer the neutralized supernatant to a new tube. This extract can be lyophilized or stored at -80°C prior to analysis.
Visualizations
Caption: General workflow for phosphorylated metabolite extraction.
Caption: Decision tree for selecting an extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmrprobe.org [nmrprobe.org]
- 5. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the Recovery of Secondary Metabolites from Defatted Brassica carinata Meal and Its Effects on the Extractability and Functional Properties of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. tandfonline.com [tandfonline.com]
- 14. [Comparative evaluation of methods of intracellular ATP extraction from different types of microorganisms for bioluminescent determinationof microbial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and quantification of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. Comparison of Methods for Extraction of Bacterial Adenine Nucleotides Determined by Firefly Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Comparative Analysis of Mevalonate Pathway Flux Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are fundamental for numerous cellular functions, including membrane integrity, protein prenylation, and cell signaling. The metabolic flux through this pathway is tightly regulated and varies significantly across different cell types, often reflecting their specific physiological roles or pathological states. This guide provides an objective comparison of MVA pathway flux in various cell types, supported by experimental data and detailed methodologies, to aid researchers in understanding its differential regulation and identifying potential therapeutic targets.
Data Presentation: Quantitative Comparison of Mevalonate Pathway Flux
The metabolic activity of the mevalonate pathway is not uniform across all cells. Tissues with high rates of proliferation or steroidogenesis, as well as cancer cells, often exhibit elevated flux.[1][2] Conversely, terminally differentiated cells like neurons may show a reduced emphasis on the cholesterol synthesis branch of the pathway.[3] The following table summarizes quantitative data on cholesterol synthesis rates and pathway flux in different cell and tissue types, collated from various studies.
| Cell/Tissue Type | Key Flux Characteristics | Cholesterol Synthesis Rate (nmol/g/h or other reported unit) | Experimental Method | Reference |
| Hepatocytes (Liver) | High flux, central role in whole-body cholesterol homeostasis. Approximately half of the sterol flux follows the Bloch pathway, and the other half uses the modified Kandutsch-Russell (MK–R) pathway.[4][5] | ~2 ng/μg tissue/day (for lanosterol synthesis in mice) | Stable Isotope Labeling (in vivo) | [4][5] |
| Cancer Cells (General) | Upregulated MVA pathway activity compared to normal counterparts.[1][2] Increased dependence on de novo synthesis for cholesterol and isoprenoids to support rapid growth and proliferation.[1][6] | Varies significantly by cancer type. For example, deletion of SCAP in CHO-7 cells reduced lanosterol biosynthesis by 80%.[4][5] | Stable Isotope Labeling, Gene Expression Analysis | [1][4][5] |
| Immune Cells (T Cells) | MVA pathway is a key metabolic program upregulated during T cell activation to meet biosynthetic demands for proliferation and effector functions.[7][8][9] | Not explicitly quantified in these terms, but upregulation is essential for function. | Metabolic Flux Analysis, Gene and Protein Expression | [7][9] |
| Immune Cells (Macrophages) | Increased flux through the MVA pathway is a prerequisite for the establishment of trained immunity.[10][11] | Not explicitly quantified, but statin inhibition prevents the generation of trained immunity.[10] | Statin Inhibition Assays, Metabolomics | [10][11] |
| Neurons | Believed to have a shutdown of the post-squalene cholesterol synthesis branch, relying on astrocytes for cholesterol supply.[3] The pathway is thought to be shifted towards the non-sterol branch for isoprenoid synthesis, crucial for synaptic activity.[3] | Low to negligible for cholesterol. | Transcriptomics, Biochemical Assays | [3] |
| Glial Cells (Astrocytes) | Active cholesterol synthesis to supply neurons.[3] | Active, but specific rates are not detailed in the provided context. | In vitro co-culture models, Biochemical assays | [3][12] |
| Fibrotic Macrophages (IPF) | Increased flux through the mevalonate pathway, driven by greater levels of acetyl-CoA from metabolic reprogramming, leading to a profibrotic phenotype.[13] | Not explicitly quantified. | Metabolomics, Gene Expression Analysis | [13] |
Note: Direct comparison of absolute rates across different studies is challenging due to variations in experimental models (in vivo vs. in vitro), species, and analytical techniques. The data presented should be interpreted as a relative comparison of pathway activity.
Mandatory Visualizations
The following diagrams illustrate the mevalonate signaling pathway and a typical experimental workflow for its analysis.
Caption: The Mevalonate (MVA) signaling pathway, highlighting key intermediates and products.
Caption: Workflow for ¹³C-Metabolic Flux Analysis (MFA) of the mevalonate pathway.
Experimental Protocols
Measuring metabolic flux is a complex process that provides a dynamic view of cellular metabolism. One of the gold-standard techniques is Stable Isotope-Assisted Metabolic Flux Analysis (MFA), often using ¹³C-labeled substrates.[14]
Protocol: ¹³C-Metabolic Flux Analysis of the Mevalonate Pathway
This protocol provides a generalized workflow for quantifying MVA pathway flux. Specific parameters (e.g., cell numbers, incubation times, media composition) must be optimized for each cell type.
Objective: To quantify the rate of carbon flow through the mevalonate pathway.
Materials:
-
Cell line of interest
-
Defined culture medium (e.g., DMEM) lacking glucose and glutamine
-
¹³C-labeled substrate (e.g., [1,2-¹³C]glucose)
-
Quenching solution (e.g., 60% methanol, -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Flux analysis software (e.g., INCA, Metran)
Methodology:
-
Isotopic Labeling Experiment: a. Seed cells and grow to mid-exponential phase to ensure a metabolic steady state. b. Replace the standard medium with a defined medium containing a known concentration of a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose). c. Incubate the cells for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time must be determined empirically. d. Prepare parallel cultures with unlabeled substrate to serve as controls and to measure biomass composition.
-
Metabolism Quenching and Metabolite Extraction: a. Rapidly aspirate the labeling medium from the culture dish. b. Immediately add ice-cold quenching solution (e.g., -80°C 60% methanol) to arrest all enzymatic activity. c. Scrape the cells in the quenching solution and transfer to a centrifuge tube. d. Centrifuge at low speed to pellet the cells. e. Extract intracellular metabolites by resuspending the cell pellet in an appropriate extraction solvent (e.g., 80% methanol). f. Separate the extract from the cell debris by centrifugation. The supernatant contains the metabolites for analysis.[15]
-
Metabolite Analysis: a. Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key intermediates in the MVA pathway and related central carbon metabolism pathways.[16] b. Quantify the concentration of each intermediate by comparing peak areas to a standard curve generated from known concentrations of pure compounds.
-
Flux Calculation and Data Analysis: a. Construct a stoichiometric model of the central carbon metabolism pathways, including glycolysis, the TCA cycle, and the MVA pathway.[15] b. Input the measured isotopic labeling data and any other relevant physiological data (e.g., substrate uptake rates) into a specialized flux analysis software package. c. The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns, providing quantitative values for the rates of reactions within the MVA pathway.[14][15]
References
- 1. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mevalonate pathway in neurons: It's not just about cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 5. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mevalonate Metabolism in Immuno-Oncology [frontiersin.org]
- 11. Mevalonate Metabolism in Cancer Stemness and Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia activation and interaction with neuronal cells in a biochemical model of mevalonate kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased flux through the mevalonate pathway mediates fibrotic repair without injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 15. benchchem.com [benchchem.com]
- 16. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
Mevalonate 5-Phosphate: A Superior Biomarker for Mevalonate Kinase Deficiency Diagnosis
A Comparative Guide for Researchers and Drug Development Professionals
Mevalonate Kinase Deficiency (MKD) is a rare autosomal recessive autoinflammatory disorder characterized by a spectrum of clinical presentations, ranging from the milder Hyperimmunoglobulinemia D Syndrome (HIDS) to the severe Mevalonic Aciduria (MA). Accurate and timely diagnosis is crucial for appropriate patient management and the development of targeted therapies. This guide provides an objective comparison of mevalonate 5-phosphate (MVAP) with other established biomarkers for MKD, supported by experimental data and detailed protocols.
Executive Summary
The accurate diagnosis of Mevalonate Kinase Deficiency (MKD) relies on biochemical and genetic testing. While urinary mevalonic acid has traditionally been a key screening biomarker, its diagnostic accuracy can be limited, especially in milder phenotypes. The quantification of this compound (MVAP), the direct product of the mevalonate kinase enzyme, via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and precise method to determine mevalonate kinase (MK) activity. This approach provides a more direct and reliable assessment of the enzymatic defect underlying MKD, positioning MVAP quantification as a superior tool for definitive diagnosis and for monitoring therapeutic interventions.
Comparison of Diagnostic Biomarkers for Mevalonate Kinase Deficiency
The diagnosis of MKD involves a multi-faceted approach, integrating clinical symptoms with biochemical and genetic analyses. The following table summarizes the performance of key biomarkers.
| Biomarker | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Advantages | Key Limitations |
| This compound (MVAP) | UPLC-MS/MS for MK Activity | Very High (direct enzyme product) | Very High (direct enzyme product) | High | High | Directly measures the enzymatic defect; High precision and sensitivity.[1][2] | Technically demanding; Requires specialized equipment. |
| Urinary Mevalonic Acid | GC-MS or LC-MS/MS | 92%[3] | 88-90%[3][4] | 67-71%[3][4] | 98%[3][4] | Non-invasive; Good screening tool. | Levels can be normal between febrile attacks in milder cases; False positives can occur.[3] |
| Mevalonate Kinase (MVK) Gene Analysis | DNA Sequencing | High | High | High | High | Confirmatory for known pathogenic mutations. | Variants of unknown significance may require functional analysis. |
| Mevalonate Kinase Enzyme Activity | Radiochemical assay in fibroblasts/lymphocytes | High (Gold Standard) | High (Gold Standard) | High | High | Directly measures enzyme function.[3] | Labor-intensive; Requires cell culture and use of radioisotopes.[5] |
| Serum Immunoglobulin D (IgD) | Nephelometry | 79% | 27% | 50% | 58% | Historically used. | Poor sensitivity and specificity; Not reliable for diagnosis.[4] |
| Inflammatory Markers (CRP, SAA) | Immunoassay | High during flares | Low (non-specific) | Low | Low | Indicates active inflammation. | Not specific to MKD.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and diagnostic processes, the following diagrams have been generated.
References
- 1. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate kinase in lysates of cultured human fibroblasts and lymphoblasts: kinetic properties, assay conditions, carrier detection and measurement of residual activity in a patient with mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
- 6. printo.it [printo.it]
The Role of Mevalonate 5-Phosphate in Symbiotic Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The establishment of symbiotic relationships between plants and microbes is a complex process orchestrated by a cascade of signaling molecules. Understanding these pathways is crucial for developing strategies to enhance beneficial symbioses in agriculture and for identifying novel targets for drug development. This guide provides a comparative analysis of the role of mevalonate 5-phosphate (M5P) in symbiotic signaling, alongside other key signaling molecules: strigolactones and karrikins. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways to facilitate a comprehensive understanding.
This compound: A Key Player in Early Symbiotic Signaling
Recent research has identified the mevalonate (MVA) pathway, a fundamental metabolic pathway in eukaryotes, as a critical component of early symbiotic signaling in plants. Specifically, mevalonate (MVA) and its phosphorylated derivative, this compound (M5P), have been shown to act as signaling molecules that trigger downstream symbiotic responses.[1][2]
The perception of signals from rhizobia and arbuscular mycorrhizal (AM) fungi by host legume receptors at the plasma membrane initiates a signaling cascade that leads to sustained oscillations of the nuclear and perinuclear Ca2+ concentration, a phenomenon known as Ca2+ spiking.[1] This Ca2+ spiking is a hallmark of early symbiotic signaling and is essential for the activation of symbiotic gene expression.
The enzyme 3-Hydroxy-3-Methylglutaryl CoA Reductase 1 (HMGR1), which is a key regulator of the MVA pathway, interacts with the receptor-like kinase "Does not Make Infections 2" (DMI2) and is required for the legume-rhizobium symbiosis.[1][3] HMGR1 catalyzes the production of MVA. Experimental evidence demonstrates that the application of exogenous MVA or M5P is sufficient to induce nuclear-associated Ca2+ spiking and the expression of the early nodulation gene ENOD11.[1][2] This response occurs independently of the upstream receptor DMI2, but is dependent on the nuclear cation channel DMI1, placing the MVA pathway downstream of signal perception at the plasma membrane and upstream of the nuclear Ca2+ response.[1][2][3]
Quantitative Data on Mevalonate-Induced Symbiotic Responses
The following table summarizes the quantitative data from key experiments validating the role of mevalonate and its derivatives in inducing symbiotic responses in Medicago truncatula.
| Treatment | Response Measured | Result | Reference |
| 100 µM Mevalonate (MVA) | Nuclear-associated Ca2+ spiking in root epidermal cells | >50% of cells examined showed sustained Ca2+ spiking within 5-10 minutes. | [2] |
| 100 µM this compound (M5P) | Nuclear Ca2+ spiking in root hair cells | Induced Ca2+ spiking. | [1] |
| 100 µM Mevalonate 5-pyrophosphate | Nuclear Ca2+ spiking in root hair cells | Induced Ca2+ spiking. | [1] |
| 100 µM Isopentenyl pyrophosphate | Nuclear Ca2+ spiking in root epidermal cells | Did not induce Ca2+ spiking. | [1] |
| 1 nM Nod factor | Ca2+ spiking in wild-type M. truncatula root hairs | 82.6% of cells showed Ca2+ spiking. | [4] |
| 1 nM Nod factor | Ca2+ spiking in dmi1 mutant | 0% of cells showed Ca2+ spiking. | [4] |
| 1 nM Nod factor | Ca2+ spiking in dmi2 mutant | 0% of cells showed Ca2+ spiking. | [4] |
| 100 µM Mevalonate (MVA) | Ca2+ spiking in dmi2 mutant | Induced Ca2+ spiking. | [2] |
| 100 µM Mevalonate (MVA) | Ca2+ spiking in dmi1 mutant | Did not induce Ca2+ spiking. | [2] |
Alternative Signaling Molecules in Symbiosis
While M5P is a key player, other signaling molecules, such as strigolactones and karrikins, also play significant roles in regulating plant development and interactions with microbes.
Strigolactones
Strigolactones are a class of plant hormones that are crucial for the establishment of arbuscular mycorrhizal symbiosis. They are exuded from the roots and stimulate hyphal branching in AM fungi, promoting colonization. The synthetic strigolactone analog, GR24, is often used in research to mimic the effect of natural strigolactones.
Karrikins
Karrikins are butenolide molecules found in smoke from burning plant material. They are known to stimulate seed germination and seedling growth. The karrikin signaling pathway shares components with the strigolactone pathway, and there is growing evidence for its involvement in symbiotic interactions.
Comparative Performance
Direct quantitative comparisons of the efficacy of M5P, strigolactones, and karrikins in inducing symbiotic signaling events within the same experimental system are currently limited in the published literature. However, based on available data, we can infer their distinct but sometimes overlapping roles. M5P appears to act as a secondary messenger downstream of initial signal perception, directly triggering the core symbiotic response of Ca2+ spiking. Strigolactones are primarily involved in the pre-symbiotic communication between the plant and AM fungi. Karrikin signaling, while sharing downstream components with strigolactones, has a less defined role in symbiosis, though it is known to influence root development.
Experimental Protocols
Calcium Spiking Imaging in Medicago truncatula Root Hairs using a Cameleon Sensor
This protocol is synthesized from methodologies described in several key studies.[5][6][7]
1. Plant Material and Transformation:
- Use Medicago truncatula seedlings (e.g., ecotype Jemalong A17).
- Generate composite plants with transgenic roots expressing a nuclear-localized genetically encoded calcium indicator, such as the Yellow Cameleon sensor YC3.6 or NupYC2.1, via Agrobacterium rhizogenes-mediated transformation.
- Grow composite plants in a suitable medium (e.g., Fahraeus medium) on agar plates.
2. Microscopy Setup:
- Use a confocal laser scanning microscope equipped with a water-immersion objective (e.g., 40x or 63x).
- For Yellow Cameleon sensors, use an argon laser for excitation of the cyan fluorescent protein (CFP) at 458 nm.
- Set the emission detection for CFP at 465-500 nm and for the Förster Resonance Energy Transfer (FRET)-mediated yellow fluorescent protein (YFP) emission at 525-560 nm.
3. Imaging Procedure:
- Mount a section of an agar plate with a growing root system on the microscope stage.
- Locate a young, growing root hair with a visible nucleus expressing the cameleon sensor.
- Acquire a baseline fluorescence image series for 5-10 minutes before treatment.
- Carefully add the treatment solution (e.g., 100 µM M5P, 1 µM GR24, or 1 µM KAR1) to the root.
- Immediately start acquiring a time-lapse series of images every 5-10 seconds for at least 30-60 minutes.
4. Data Analysis:
- Select a region of interest (ROI) within the nucleus.
- Measure the mean fluorescence intensity of CFP and YFP in the ROI for each time point.
- Calculate the YFP/CFP emission ratio. An increase in this ratio indicates an increase in intracellular Ca2+ concentration.
- Plot the YFP/CFP ratio over time to visualize Ca2+ oscillations.
- Quantify the frequency and amplitude of the Ca2+ spikes using appropriate software.
Histochemical GUS Staining for Symbiotic Gene Expression
This protocol is a generalized procedure based on standard GUS staining protocols adapted for Medicago truncatula roots.[2][8][9][10][11][12][13]
1. Plant Material:
- Use Medicago truncatula plants with transgenic roots expressing a promoter::GUS fusion construct (e.g., pENOD11::GUS).
2. Staining Solution Preparation (X-Gluc Solution):
- Prepare a solution containing:
- 100 mM sodium phosphate buffer (pH 7.0)
- 10 mM EDTA
- 0.5 mM potassium ferricyanide
- 0.5 mM potassium ferrocyanide
- 0.1% (v/v) Triton X-100
- 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
3. Staining Procedure:
- Excise root segments and place them in a 1.5 mL microfuge tube or a multi-well plate.
- Submerge the tissue in the X-Gluc staining solution.
- Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.
- Incubate the samples at 37°C in the dark for 2 to 24 hours, depending on the strength of the promoter.
- Stop the reaction by removing the staining solution.
4. Destaining and Visualization:
- Wash the stained roots with 70% (v/v) ethanol to remove chlorophyll. Multiple changes of ethanol may be necessary.
- Once the tissue is cleared, store the roots in 70% ethanol.
- Observe the blue staining pattern using a stereomicroscope or a light microscope.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways for mevalonate, strigolactones, and karrikins in the context of symbiotic signaling.
Caption: Mevalonate signaling pathway in symbiosis.
Caption: Strigolactone signaling pathway.
Caption: Karrikin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. RNAi Phenotypes and the Localization of a Protein::GUS Fusion Imply a Role for Medicago truncatula PIN Genes in Nodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic analysis of calcium spiking responses in nodulation mutants of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nuclear-Targeted Cameleon Demonstrates Intranuclear Ca2+ Spiking in Medicago truncatula Root Hairs in Response to Rhizobial Nodulation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Color Sensors for Simultaneous Analysis of Calcium Signal Dynamics in the Nuclear and Cytoplasmic Compartments of Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring calcium concentration in neurons with cameleon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Medicago truncatula ENOD11: a novel RPRP-encoding early nodulin gene expressed during mycorrhization in arbuscule-containing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Tracers: Mevalonate 5-Phosphate vs. Mevalonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of a suitable tracer is paramount for elucidating pathway dynamics and drug efficacy. This guide provides a comprehensive comparison of two key molecules in the mevalonate pathway: mevalonate 5-phosphate and mevalonic acid, when employed as metabolic tracers. While mevalonic acid is a well-established tracer, this guide also explores the theoretical advantages and disadvantages of using its phosphorylated counterpart, this compound, supported by an understanding of cellular metabolism and transport mechanisms.
Performance Comparison at a Glance
The selection of a metabolic tracer hinges on its ability to efficiently enter the cell and be incorporated into the metabolic pathway of interest. The following table summarizes the key comparative points between mevalonic acid and the theoretical use of this compound as metabolic tracers.
| Feature | Mevalonic Acid | This compound (Theoretical) | Rationale |
| Cellular Uptake | Readily crosses the cell membrane. | Poor cell permeability is expected. | The phosphate group on this compound is negatively charged at physiological pH, hindering its passive diffusion across the lipophilic cell membrane. Specific transporters for this compound are not known to be widely present on the plasma membrane of most cells. |
| Metabolic Entry Point | Enters the mevalonate pathway after being phosphorylated to this compound by mevalonate kinase. | Would theoretically bypass the mevalonate kinase step and directly enter the pathway as this compound. | This could be advantageous in studying downstream pathway dynamics or in cells with deficient mevalonate kinase activity. |
| Potential for Off-Target Effects | Minimal, as it naturally feeds into the established pathway. | Potential for accumulation in the extracellular space or non-specific interactions due to poor uptake. | If not efficiently transported into the cell, it may not accurately reflect intracellular metabolic fluxes. |
| Established Use in Research | Extensively used as a metabolic tracer, often with isotopic labeling (e.g., ¹³C, ¹⁴C, ³H).[1][2][3] | Not commonly used as a metabolic tracer in published research. Its primary application is in in vitro enzyme assays for mevalonate kinase.[4] | The practical challenges of cellular uptake have likely limited its in vivo and whole-cell applications. |
| Commercial Availability | Widely available in various isotopically labeled forms. | Availability of isotopically labeled forms is limited compared to mevalonic acid. | The demand for this compound as a tracer is low, reflecting its limited application. |
The Mevalonate Pathway
The mevalonate pathway is a crucial metabolic route that produces isoprenoids, a diverse class of molecules involved in various cellular processes, including cholesterol synthesis, protein prenylation, and the production of coenzyme Q10.[5][6][7][8] Understanding the flow of metabolites through this pathway is critical in many areas of research, from cancer biology to cardiovascular disease.[7][8][9]
Caption: The Mevalonate Pathway from Acetyl-CoA to downstream isoprenoid products.
Experimental Protocols
Metabolic Tracing with Isotopically Labeled Mevalonic Acid
This protocol outlines a general workflow for a stable isotope tracing experiment using ¹³C-labeled mevalonic acid in cultured cells.
Caption: A typical experimental workflow for metabolic tracing using labeled mevalonic acid.
Detailed Methodology:
-
Cell Culture: Seed the cells of interest in appropriate culture plates and grow them to the desired confluency (typically 70-80%). The number of cells should be optimized based on the sensitivity of the analytical instruments.
-
Preparation for Labeling:
-
Aspirate the growth medium and wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.
-
Incubate the cells in a serum-free medium for a short period (e.g., 1-2 hours) to deplete intracellular pools of mevalonate pathway intermediates.
-
-
Isotope Labeling:
-
Replace the serum-free medium with a fresh culture medium containing the isotopically labeled mevalonic acid (e.g., [U-¹³C₆]mevalonic acid) at a predetermined concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.
-
Incubate the cells for various time points to monitor the dynamic incorporation of the tracer into downstream metabolites.
-
-
Metabolite Extraction:
-
To quench metabolic activity, rapidly wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the isotopologues of the mevalonate pathway intermediates.[10][11]
-
-
Data Analysis:
Conclusion
For the vast majority of metabolic tracing studies focused on the mevalonate pathway, mevalonic acid remains the superior choice of tracer . Its ability to readily enter the cell and be incorporated into the pathway makes it a reliable tool for investigating metabolic flux. While the direct use of This compound as a tracer is theoretically appealing for bypassing the initial phosphorylation step, its poor cell permeability presents a significant and likely prohibitive practical barrier for whole-cell and in vivo experiments. Future research into specialized transport mechanisms or novel delivery systems could potentially unlock the utility of this compound as a targeted metabolic tracer in specific experimental contexts.
References
- 1. The tracing of the pathway of mevalonate's metabolism to other than sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The shunt pathway of mevalonate metabolism in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the In Vivo Metabolism of Mevalonic Acid in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 8. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 11. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
Confirming the Identity of Mevalonate 5-Phosphate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals investigating the intricate mevalonate pathway, the accurate identification and quantification of its intermediates are paramount. This guide provides a detailed comparison of analytical methods for confirming the identity of mevalonate 5-phosphate (MVAP), a key metabolite in this essential pathway.
The mevalonate pathway is a vital metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isoprenoids—a diverse class of molecules essential for various cellular functions, including cholesterol synthesis and protein prenylation.[1] this compound is a critical intermediate formed by the phosphorylation of mevalonate, a reaction catalyzed by mevalonate kinase.[2] Dysregulation of this pathway is implicated in a range of diseases, making the precise measurement of its metabolites crucial for both basic research and therapeutic development.
This guide focuses on the gold-standard mass spectrometry-based techniques and explores viable alternatives, providing a comprehensive overview to aid in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods
The primary method for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, other techniques can be employed, each with its own set of advantages and limitations.
| Method | Principle | Sensitivity | Specificity | Throughput | Primary Application |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol range)[2] | Very High | High | Targeted quantification in complex biological matrices. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Moderate to High | High | Moderate | Analysis of volatile and thermally stable metabolites.[3] |
| Quantitative ³¹P NMR | Nuclear magnetic resonance spectroscopy of phosphorus-containing compounds. | Lower | High | Low | Structural elucidation and quantification without standards in simpler matrices.[4] |
Gold Standard: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Targeted metabolomics using UPLC-MS/MS is widely regarded as the gold standard for quantifying key intermediates in the mevalonate pathway, including this compound.[5] This technique offers exceptional sensitivity and specificity, enabling the detection of low-concentration and chemically unstable intermediates.[5]
Key Performance Characteristics of a UPLC-MS/MS Method
A study by Reitzle et al. (2015) details a validated UPLC-MS/MS method for the precise and sensitive determination of mevalonate kinase activity by quantifying the formation of MVAP.[2] The key performance metrics of this method are summarized below:
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5.0 fmol | [2] |
| Linearity (R²) | > 0.99 (0.5 to 250 µmol/L) | [2] |
| Precision | ≥ 89% | [2] |
| Accuracy | ± 2.7% | [2] |
| Imprecision of the full activity assay | 8.3% | [2] |
A separate application note from Thermo Fisher Scientific for the quantification of mevalonate (a related pathway intermediate) in plasma using LC-MS/MS reported a dynamic range of 2.5 - 250 ng/mL with an intraday CV% between 0.5% and 4%.[6]
Experimental Protocol: UPLC-MS/MS for MVAP Quantification
The following is a generalized protocol based on established methods for the quantification of MVAP.[2][7]
1. Sample Preparation:
-
Biological samples (e.g., cell lysates, plasma) are spiked with a stable isotope-labeled internal standard (e.g., ¹³C-labeled MVAP) for accurate quantification via isotope dilution.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is collected and dried.
2. Derivatization (Optional but Recommended):
-
To improve sensitivity and chromatographic retention, derivatization of MVAP is often performed. A common method involves reaction with butanol-HCl to form the corresponding butyl ester.[2][7] This step significantly enhances the detection of MVAP.[2]
3. UPLC Separation:
-
The derivatized sample is reconstituted and injected into a UPLC system.
-
Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18) with a gradient elution using mobile phases such as water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[6][7]
4. MS/MS Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the parent ion of derivatized MVAP to a specific product ion, ensuring high selectivity.
Alternative Method: Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)
While less common for routine quantification in biological samples due to its lower sensitivity compared to MS-based methods, quantitative ³¹P NMR spectroscopy offers a powerful alternative for the analysis of phosphorylated metabolites like this compound.[4]
Advantages of qNMR:
-
Non-destructive: The sample can be recovered after analysis.
-
Absolute Quantification: Can provide absolute quantification without the need for a calibration curve if a certified reference material is used as an internal standard.
-
Structural Information: Provides detailed structural information about the phosphorus environment, which can be useful for confirming the identity of the phosphate group.
A continuous and quantitative ³¹P NMR method has been developed for monitoring the formation of (R)-mevalonic acid-5-phosphate, demonstrating its utility in biocatalytic process development.[4]
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic context, the following diagrams are provided.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Mevalonate 5-Phosphate Quantification: A Comparative Analysis of Methodologies and a Discussion on Inter-laboratory Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of key metabolites is paramount to advancing our understanding of cellular processes and developing effective therapeutics. Mevalonate 5-phosphate (MVAP), a critical intermediate in the mevalonate pathway, plays a central role in the biosynthesis of cholesterol and a wide array of non-sterol isoprenoids vital for cellular function. Consequently, the reliable quantification of MVAP is essential for studies in cancer, metabolic disorders, and inflammatory diseases. This guide provides a comparative overview of the primary analytical method for MVAP measurement, UPLC-MS/MS, discusses potential alternative assays, and delves into the critical aspect of inter-laboratory reproducibility.
The Mevalonate Pathway: A Brief Overview
The mevalonate pathway is a fundamental metabolic cascade that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are the foundational building blocks for a vast number of biomolecules, including cholesterol, steroid hormones, and prenylated proteins. The pathway's rate-limiting step is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase, the target of statin drugs. Mevalonate is subsequently phosphorylated to this compound by mevalonate kinase. The intricate regulation of this pathway occurs at multiple levels, including feedback inhibition by its downstream products.
The Mevalonate Pathway highlighting key intermediates and feedback regulation.
Comparison of Analytical Methodologies
The quantification of MVAP is predominantly achieved through Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While other methods like enzymatic assays and Gas Chromatography-Mass Spectrometry (GC-MS) are plausible, validated protocols and comparative performance data for MVAP are scarce in the literature.
| Feature | UPLC-MS/MS | Enzymatic Assay (Hypothetical) | GC-MS (Hypothetical) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Enzyme-catalyzed reaction producing a detectable signal (e.g., colorimetric, fluorometric). | Volatilization and chromatographic separation followed by mass-based detection. |
| Specificity | Very High | Moderate to High (potential for substrate cross-reactivity) | High |
| Sensitivity | Very High (Lower limit of quantification in the fmol range)[1] | Moderate | High |
| Linearity | Wide dynamic range (e.g., 0.5 to 250 µmol/L)[1] | Narrower, dependent on enzyme kinetics | Wide |
| Precision (CV%) | Excellent (Intra-assay <10%)[1] | Good (Typically <15%) | Good to Excellent |
| Throughput | Lower, sequential analysis | Higher, amenable to plate-based formats | Lower, sequential analysis |
| Sample Prep | Requires extraction and potentially derivatization. | Can be simpler, often requiring cell lysis. | Requires extraction and derivatization to increase volatility. |
| Instrumentation | High initial cost, requires specialized expertise. | Lower initial cost (plate reader). | High initial cost, requires specialized expertise. |
Experimental Protocols
UPLC-MS/MS for this compound Quantification
This protocol is based on a validated method for the determination of mevalonate kinase activity through the quantification of its product, MVAP[1][2].
a. Sample Preparation (from in vitro enzyme assay)
-
Enzymatic Reaction: Incubate recombinant mevalonate kinase with mevalonic acid and ATP in an appropriate buffer system.
-
Reaction Quenching: Stop the reaction by adding a threefold excess of acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried sample in butanol-HCl and incubate at 70°C for 45 minutes to convert MVAP to its butyl ester derivative. This step is crucial for enhancing chromatographic retention and detection sensitivity[1][2].
-
Final Preparation: Dry the derivatized sample and reconstitute in a water/acetonitrile mixture for injection into the UPLC-MS/MS system[2].
b. UPLC-MS/MS Conditions
-
Column: A reverse-phase column suitable for polar metabolites (e.g., Waters Acquity UPLC HSS T3).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific mass transition of the MVAP butyl ester derivative[2].
-
Quantification: Use an isotope-labeled internal standard of MVAP to correct for matrix effects and variations in sample processing and instrument response.
Hypothetical Enzymatic Assay for MVAP
a. Principle
A potential approach could involve using mevalonate-5-phosphate decarboxylase, which converts MVAP to isopentenyl phosphate. However, this reaction does not directly produce a colorimetric or fluorometric signal. Therefore, it would need to be coupled to subsequent enzymatic reactions that do.
b. Challenges
The development and validation of such an assay would require significant effort to ensure specificity and sensitivity, and to eliminate interference from other components in the sample matrix.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of MVAP from cell culture samples using UPLC-MS/MS.
A generalized workflow for the quantification of this compound from cell culture.
Reproducibility of this compound Measurements Across Labs
Achieving high reproducibility of metabolite measurements across different laboratories is a significant challenge in the field of metabolomics. While a specific inter-laboratory comparison study for MVAP is not available in the current literature, general principles from metabolomics studies using LC-MS can be applied.
Sources of Inter-laboratory Variation:
-
Sample Collection and Preparation: Differences in cell harvesting, quenching of metabolism, extraction protocols, and storage conditions can all introduce variability.
-
Instrumentation: Variations in LC-MS systems (e.g., different manufacturers, instrument models, and ion source designs) can lead to differences in sensitivity and fragmentation patterns.
-
Analytical Protocol: Even with a standardized protocol, minor variations in its execution, such as differences in mobile phase preparation or gradient timing, can affect results.
-
Data Analysis: The software and parameters used for peak integration and quantification can be a source of variability.
-
Chemicals and Reagents: The purity of standards and solvents can differ between labs.
Strategies to Improve Reproducibility:
-
Standardized Protocols: The use of detailed, standardized operating procedures (SOPs) for all stages of the workflow is crucial.
-
Reference Materials: The inclusion of certified reference materials or well-characterized quality control samples in each analytical run can help to assess and normalize for inter-laboratory differences.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for MVAP is essential for accurate quantification as it can correct for variations in sample preparation and instrument response.
-
Method Validation: Each laboratory should thoroughly validate the analytical method according to established guidelines to ensure it meets predefined criteria for accuracy, precision, linearity, and sensitivity[1].
Conclusion
The quantification of this compound is a critical aspect of research into the mevalonate pathway and its role in health and disease. UPLC-MS/MS stands out as the gold standard for this measurement, offering high sensitivity and specificity. While alternative methods like enzymatic assays may offer higher throughput, they require significant development and validation.
For researchers aiming to ensure the reproducibility of their MVAP measurements, particularly in multi-center studies, a strong emphasis must be placed on rigorous method validation, the use of standardized protocols, and the inclusion of appropriate internal standards and quality control materials. By understanding the analytical methodologies and the potential sources of variability, the scientific community can work towards generating more consistent and comparable data in this important area of metabolic research.
References
A Comparative Guide to the Metabolomics of the Mevalonate and MEP Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, the two major routes for the biosynthesis of isoprenoid precursors. Isoprenoids are a vast and diverse class of natural products with critical functions in all domains of life, playing roles in everything from cell membrane integrity to signaling and are the basis for numerous pharmaceuticals, fragrances, and biofuels. Understanding the metabolic intricacies and comparative performance of these pathways is paramount for advancements in metabolic engineering, drug discovery, and synthetic biology.
This guide summarizes key quantitative data from comparative metabolomic studies, offers detailed experimental protocols for the analysis of pathway intermediates, and provides visual representations of the pathways and workflows to facilitate comprehension.
Pathway Overview: MVA vs. MEP
The MVA and MEP pathways both produce the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] However, they differ in their evolutionary origin, subcellular localization, enzymatic reactions, and primary metabolic precursors.
-
The Mevalonate (MVA) Pathway: Found in eukaryotes (including humans), archaea, and some bacteria, the MVA pathway typically utilizes acetyl-CoA as its starting substrate.[2][3] In eukaryotes, this pathway is localized in the cytosol.[1]
-
The Methylerythritol Phosphate (MEP) Pathway: Predominantly active in most bacteria, plastid-bearing eukaryotes like plants, and some protozoa, the MEP pathway starts from pyruvate and glyceraldehyde 3-phosphate.[1][2] In plants, the MEP pathway is sequestered in the plastids.[1]
While distinct, a growing body of evidence points to a degree of "crosstalk" between the two pathways in organisms that possess both, allowing for the exchange of intermediates.
Quantitative Comparison of Pathway Performance
Metabolic flux analysis and quantitative metabolomics have been instrumental in comparing the efficiency and output of the MVA and MEP pathways, particularly in engineered microorganisms designed for high-level production of valuable isoprenoids.
| Organism | Pathway Compared | Key Findings | Reference |
| Escherichia coli (engineered) | MVA vs. MEP for isoprene production | The engineered MVA pathway demonstrated significantly higher isoprene production compared to the native MEP pathway. A synergistic effect was observed when both pathways were co-expressed, leading to the highest reported yields. | [4] |
| Escherichia coli (engineered) | MVA pathway for mevalonate production | An engineered E. coli strain produced mevalonate at a rate of 1.84 mmol/gDCW/h, achieving a yield of 22% (C-mol/C-mol) from glucose. 13C-metabolic flux analysis revealed that the high efficiency was supported by the transhydrogenase reaction for NADPH supply.[5][6] | [5][6] |
| Escherichia coli (engineered) | MEP pathway for geraniol production | A study integrating an additional copy of the MEP pathway into the E. coli genome showed that a balanced expression of pathway genes, particularly dxs, idi, and ispDF, was crucial for maximizing geraniol production. The highest producers exhibited high levels of IPP and DMAPP with moderate levels of upstream intermediates.[7] | [7] |
| Saccharomyces cerevisiae (engineered) | MVA pathway for sesquiterpene production | Engineering of the MVA pathway in yeast has been a successful strategy for the high-level production of various sesquiterpenes, such as amorphadiene.[8] | [8] |
Signaling Pathways and Experimental Workflows
The Mevalonate (MVA) Pathway
References
- 1. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Isopentenyl Pyrophosphate and Mevalonate 5-Phosphate as Metabolic Intermediates
In the intricate landscape of cellular metabolism, the mevalonate pathway stands as a critical route for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for various biological functions. Within this pathway, isopentenyl pyrophosphate (IPP) and mevalonate 5-phosphate are two key metabolic intermediates. This guide provides a comprehensive comparison of these two molecules, offering insights into their distinct roles, physicochemical properties, and the enzymatic processes that govern their turnover. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of therapeutic agents targeting these processes.
At a Glance: Key Differences
| Feature | This compound | Isopentenyl Pyrophosphate (IPP) |
| Position in Pathway | Upstream intermediate | Downstream, central building block |
| Chemical Class | Monoalkyl phosphate | Isoprenoid phosphate, organic pyrophosphate |
| Molecular Formula | C₆H₁₃O₇P | C₅H₁₂O₇P₂ |
| Molecular Weight | 228.12 g/mol | 246.09 g/mol [1] |
| Key Enzyme(s) | Produced by Mevalonate Kinase (MK); Substrate for Phosphomevalonate Kinase (PMK) | Produced by Mevalonate Diphosphate Decarboxylase (MDD); Substrate for IPP Isomerase |
| Primary Role | Precursor to mevalonate 5-pyrophosphate | Universal five-carbon building block for all isoprenoids |
The Mevalonate Pathway: A Visual Overview
The following diagram illustrates the sequential conversion of mevalonate to isopentenyl pyrophosphate, highlighting the positions of this compound and IPP.
Physicochemical Properties
While both molecules are phosphorylated intermediates, their chemical structures impart distinct properties. This compound is a monoalkyl phosphate, whereas isopentenyl pyrophosphate is classified as an isoprenoid phosphate and an organic pyrophosphate.[2][3] IPP is described as a very hydrophobic molecule.[2]
| Property | This compound | Isopentenyl Pyrophosphate (IPP) |
| Synonyms | (R)-5-Phosphomevalonate, Mevalonic acid-5P | Isopentenyl diphosphate (IDP), δ³-isopentenyl-PP |
| Molecular Formula | C₆H₁₃O₇P | C₅H₁₂O₇P₂ |
| Molecular Weight | 228.12 g/mol | 246.09 g/mol [1] |
| Solubility (in water) | Soluble[3] | Practically insoluble[2] |
| Acidity | Moderately acidic[3] | Not specified |
Enzymatic Regulation and Kinetic Parameters
The metabolic flux through the mevalonate pathway is tightly regulated by the kinetics of the enzymes that catalyze the conversion of its intermediates. The table below summarizes the kinetic parameters for the key enzymes involved in the metabolism of this compound and the production of IPP.
| Enzyme | Substrate(s) | Organism | Km | Vmax |
| Mevalonate Kinase (MK) | DL-Mevalonate | Rat (ovary) | 3.6 ± 0.5 µM[4] | Not Reported |
| MgATP²⁻ | Rat (ovary) | 120 ± 7.7 µM[4] | Not Reported | |
| Phosphomevalonate Kinase (PMK) | This compound | S. cerevisiae | 880 µM (at 37°C)[5] | 5.33 µmol/min/mg[5] |
| ATP | S. cerevisiae | 74.3 µM (at 37°C)[5] | ||
| This compound | S. pneumoniae | 4.2 µM[6][7] | 3.4 s⁻¹ (kcat)[6][7] | |
| ATP | S. pneumoniae | 74 µM[6][7] | ||
| Mevalonate Diphosphate Decarboxylase (MDD) | (R,S)-Mevalonate diphosphate | Human | 28.9 ± 3.3 µM[8] | 6.1 ± 0.5 U/mg[8] |
| ATP | Human | 0.69 ± 0.07 mM[8] |
Cellular Concentrations
Direct comparative measurements of intracellular concentrations of this compound and IPP are scarce. However, studies have independently quantified these metabolites under various conditions. For instance, in engineered E. coli, intracellular IPP concentrations were reported to be around 40 µM, which could be elevated to approximately 370 µM under conditions of metabolic bottlenecking.[9] Another study in K562 and MCF-7 cells showed that inhibition of HMG-CoA reductase with lovastatin decreased IPP levels by 78% and 53%, respectively, while treatment with zoledronic acid led to a 12.6-fold and a remarkable 960-fold increase in IPP levels, respectively.[10][11] These findings highlight the dynamic nature of IPP pools in response to pathway modulation.
Experimental Protocols
Quantification of this compound via UPLC-MS/MS
A sensitive method for the quantification of this compound (MVAP) involves isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Workflow Diagram:
Methodology:
-
Sample Preparation: Cell lysates or enzyme reaction mixtures are treated to precipitate proteins, often using a solvent like acetonitrile.
-
Derivatization: To enhance sensitivity, the extracted MVAP is derivatized, for example, with butanol-HCl.
-
UPLC Separation: The derivatized sample is injected into a UPLC system for chromatographic separation.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer for detection and quantification. Isotope-labeled MVAP is used as an internal standard for accurate quantification.
Quantification of Isopentenyl Pyrophosphate via an Enzymatic/HPLC Method
A non-radioactive method for the quantification of IPP utilizes a coupled enzyme assay followed by HPLC analysis.[10][11]
Workflow Diagram:
Methodology:
-
Metabolite Extraction: Intracellular metabolites, including IPP, are extracted from cultured cells.
-
Enzymatic Reaction: The cell extract is incubated in a reaction mixture containing:
-
Farnesyl diphosphate (FPP)
-
Geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate (GGPP) from IPP and FPP.
-
Geranylgeranyl protein transferase I, which conjugates the newly formed GGPP to a fluorescently labeled peptide.
-
-
HPLC Analysis: The reaction mixture is then analyzed by HPLC with a fluorescence detector to quantify the geranylgeranylated fluorescent peptide, which is directly proportional to the initial amount of IPP in the sample.[10]
Conclusion
This compound and isopentenyl pyrophosphate are distinct intermediates in the mevalonate pathway with sequential roles in the biosynthesis of isoprenoids. This compound serves as a transient precursor, rapidly converted to its pyrophosphorylated form. In contrast, IPP is the fundamental five-carbon building block from which the vast array of isoprenoid molecules is constructed. The differences in their chemical properties, the kinetic parameters of the enzymes that metabolize them, and their cellular concentrations reflect their unique and essential functions within this vital metabolic route. Understanding these differences is paramount for researchers aiming to modulate the mevalonate pathway for therapeutic or biotechnological purposes.
References
- 1. Isopentenyl diphosphate | C5H12O7P2 | CID 1195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Isopentenyl pyrophosphate (HMDB0001347) [hmdb.ca]
- 3. Showing Compound mevalonate-5-phosphate (FDB031001) - FooDB [foodb.ca]
- 4. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 7. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Quantitative determination of isopentenyl diphosphate in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Mevalonate 5-Phosphate
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Mevalonate 5-phosphate. The following procedures are designed to ensure safe handling and maintain the integrity of the product in a laboratory setting.
I. Product Identification and Hazard Summary
This compound, a metabolite in the mevalonate pathway, is a key intermediate in the biosynthesis of isoprenoids.[1][2] According to the Safety Data Sheet (SDS) for (±)-Mevalonic acid 5-phosphate lithium salt hydrate, the substance is not classified as hazardous. However, standard laboratory safety precautions should always be observed.
Physicochemical Properties
| Property | Value |
| Physical State | Powder or crystals[1] |
| Molecular Weight | 228.14 g/mol (free acid basis)[1] |
| Storage Temperature | 2-8°C[1] |
| Solubility | Soluble in water[3] |
II. Personal Protective Equipment (PPE)
Even when handling non-hazardous substances like this compound, a minimum level of PPE is required to protect against potential contamination and ensure good laboratory practice.[4][5]
| PPE Category | Item | Rationale |
| Hand Protection | Disposable nitrile gloves | Protects against incidental contact and prevents contamination of the sample.[5] |
| Eye Protection | Safety glasses with side shields | Shields eyes from any potential splashes or aerosols during handling.[4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills.[4] |
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is intact and the seal is not broken.
-
Confirm that the product name and specifications on the label match the order.
-
Visually inspect the contents for any signs of contamination or degradation.
2. Storage:
-
Store the container tightly closed in a dry, well-ventilated area.[6]
-
Adhere to the recommended storage temperature of 2-8°C.[1]
3. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which could affect the stability of the compound.
-
Conduct all weighing and solution preparation in a clean, designated area, such as a laboratory bench or a chemical fume hood if desired for containment of fine powders.
-
Use clean, calibrated equipment (spatulas, balances, glassware) to handle the powder and prepare solutions.
4. In-Experiment Use:
-
This compound is a substrate for enzymes such as phosphomevalonate kinase and mevalonate-5-phosphate decarboxylase.[7]
-
When setting up enzymatic assays or other experiments, add this compound to the reaction mixture as dictated by the specific experimental protocol.
-
Ensure accurate measurement and transfer to maintain experimental consistency.
IV. Disposal Plan
As a non-hazardous substance, the disposal of this compound is straightforward.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials: Dispose of gloves, weigh boats, and other disposable materials that have come into contact with the chemical in the regular laboratory waste stream, unless they are contaminated with other hazardous materials.
-
Solutions: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, subject to institutional and local regulations.
V. Experimental Workflow and Signaling Pathway
Experimental Workflow: Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a research laboratory.
Caption: Standard operational workflow for this compound.
Mevalonate Pathway Context
This compound is an intermediate in the mevalonate pathway, a critical metabolic route for the synthesis of isoprenoids.[2] The diagram below shows its position within this pathway.
Caption: Position of this compound in the mevalonate pathway.
References
- 1. Mevalonic Acid 5-phosphate Lithium Salt Hydrate Sigma Aldrich [sigmaaldrich.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Showing Compound mevalonate-5-phosphate (FDB031001) - FooDB [foodb.ca]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. npchem.co.th [npchem.co.th]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
